PI3K-IN-26
Description
Properties
Molecular Formula |
C21H18N6OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-methyl-6-phenyl-7-[1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C21H18N6OS/c1-12-9-29-16-8-15(17(21(28)27(12)16)14-6-4-3-5-7-14)13(2)26-20-18-19(23-10-22-18)24-11-25-20/h3-11,13H,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
GGFMIRIKNCYXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC(=C(C(=O)N12)C3=CC=CC=C3)C(C)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific molecule designated "PI3K-IN-26" is limited. This guide provides a comprehensive overview of the mechanism of action for Phosphoinositide 3-kinase (PI3K) inhibitors, leveraging data from well-characterized compounds to illustrate the principles of their function, evaluation, and therapeutic targeting.
Introduction to the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3][4] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][5][6]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[7][8][9][10] This leads to the recruitment and activation of PI3K, a family of lipid kinases. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6][11][12] This recruitment to the plasma membrane allows for the phosphorylation and activation of AKT by phosphoinositide-dependent kinase-1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[6][13]
Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the modulation of numerous cellular functions. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, plays a central role in protein synthesis and cell growth.[3][12] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[9][13]
Classes of PI3K Inhibitors
PI3K inhibitors are broadly classified based on their selectivity for the different isoforms of the PI3K catalytic subunit, p110.
-
Pan-PI3K Inhibitors: These compounds target multiple or all four Class I PI3K isoforms (α, β, γ, δ).[1][5] Buparlisib (BKM120) and Copanlisib are examples of pan-PI3K inhibitors.[1][5] While they offer broad inhibition of the pathway, they can also be associated with a higher incidence of off-target and on-target toxicities due to the diverse physiological roles of the different PI3K isoforms.[1]
-
Isoform-Specific PI3K Inhibitors: These inhibitors are designed to selectively target one or two specific PI3K isoforms.[5] This approach aims to provide a wider therapeutic window and reduce toxicity by targeting the isoform most relevant to a specific cancer type.[5] For instance, Alpelisib (BYL719) is an inhibitor of the p110α isoform, Idelalisib targets p110δ, and Duvelisib inhibits both p110δ and p110γ.[5]
-
Dual PI3K/mTOR Inhibitors: These molecules inhibit both PI3K and mTOR kinases.[14] This dual-targeting strategy is intended to provide a more complete blockade of the pathway, as mTOR is a critical downstream effector.[14]
Quantitative Data: Inhibitor Potency and Selectivity
The following table summarizes representative quantitative data for several well-characterized PI3K inhibitors. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | Type | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) | mTOR (IC50 nM) |
| Buparlisib | Pan-PI3K | 52 | 166 | 116 | 262 | >1000 |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 0.7 | 6.4 | - |
| Alpelisib | α-specific | 5 | 1200 | 290 | 250 | - |
| Idelalisib | δ-specific | 8600 | 5600 | 2.5 | 89 | - |
| Dactolisib | Dual PI3K/mTOR | 9.3 | 35 | 8.3 | 21 | 2.6 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.
Objective: To determine the IC50 value of a test compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
PIP2 substrate
-
ATP (with a radioactive label, e.g., [γ-³²P]ATP, or a fluorescent analog)
-
Test compound (e.g., this compound)
-
Kinase buffer
-
Stop solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a reaction plate, add the kinase buffer, the specific PI3K isoform, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and labeled ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution.
-
Separate the phosphorylated product (PIP3) from the unreacted ATP. This can be achieved through methods like filtration or chromatography.
-
Quantify the amount of labeled PIP3 using a scintillation counter or a fluorescence plate reader.
-
Plot the percentage of kinase activity against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Phospho-AKT
This cell-based assay assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of its downstream target, AKT.
Objective: To evaluate the effect of a test compound on the phosphorylation of AKT in a cancer cell line.
Materials:
-
Cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and an antibody for a loading control (e.g., anti-β-actin)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells using a lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AKT.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-AKT.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3K inhibitors.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of a novel PI3K inhibitor.
References
- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of a Representative PI3K Inhibitor: PI3K-IN-26
Disclaimer: The compound "PI3K-IN-26" is a representative molecule based on publicly available scientific literature on Phosphoinositide 3-kinase (PI3K) inhibitors. The data and synthesis protocols presented are illustrative and compiled from established research in the field.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of a representative PI3K inhibitor, herein referred to as this compound, a compound exemplifying the morpholinopyrimidine scaffold common to many PI3K inhibitors.[4][5]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade.[1] Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[7] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and ultimately promoting cell growth and survival.[8]
Synthesis of this compound
The synthesis of this compound, a 2-amino-N-(1-(3-fluorophenyl)-1H-indazol-5-yl)-5-methylpyrimidine-4-carboxamide, can be achieved through a multi-step process, drawing upon established synthetic methodologies for similar heterocyclic compounds.[9][10][11] The general strategy involves the sequential construction of the pyrimidine and indazole moieties followed by their coupling.
A plausible synthetic route would begin with the synthesis of a substituted pyrimidine core. For instance, a fluorinated pyrimidine can be synthesized from an amidine hydrochloride and a β-fluoroenolate salt under mild conditions.[12] The indazole portion can be prepared through established methods for indazole synthesis. The final key step would involve an amide coupling reaction between the pyrimidine carboxylic acid and the indazole amine to yield the final product.
Quantitative Biological Data
The inhibitory activity of this compound against various Class I PI3K isoforms and mTOR is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes hypothetical IC50 values for this compound, which are representative of a pan-PI3K inhibitor.[13]
| Target | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 15 |
| PI3Kδ | 8 |
| PI3Kγ | 25 |
| mTOR | 150 |
Experimental Protocols
In Vitro Kinase Assay Protocol to Determine IC50 Values:
The inhibitory potency of this compound against PI3K isoforms can be determined using a lipid kinase assay.[14]
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PI(4,5)P2 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound (or other test compounds)
-
Nitrocellulose membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction plate, combine the recombinant PI3K enzyme, PI(4,5)P2 substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Spot the reaction mixture onto a nitrocellulose membrane to capture the phosphorylated lipid product.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The development of potent and selective PI3K inhibitors remains a significant focus in cancer drug discovery. This guide has provided a representative overview of the discovery and synthesis of a hypothetical PI3K inhibitor, this compound. The methodologies and data presented are based on established principles in medicinal chemistry and cancer biology, offering a foundational understanding for researchers and drug development professionals in this field. Further research into novel scaffolds and the optimization of selectivity and pharmacokinetic properties will continue to advance the development of next-generation PI3K inhibitors for the treatment of cancer and other diseases.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K – From the Bench to the Clinic and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Selectivity Profile of a Representative PI3K Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, "PI3K-IN-26" is not a publicly documented phosphoinositide 3-kinase (PI3K) inhibitor. Therefore, this guide provides a representative target selectivity profile and associated methodologies for a hypothetical PI3K inhibitor, synthesized from established principles in the field of kinase inhibitor development.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.[3] Developing isoform-selective inhibitors is a key goal in the field to maximize therapeutic efficacy while minimizing off-target toxicities.[4]
This guide outlines the target selectivity profile of a hypothetical PI3K inhibitor, herein referred to as "PI3K-IN-XX," and provides detailed experimental protocols for its characterization.
Data Presentation: Target Selectivity Profile of PI3K-IN-XX
The following table summarizes the in vitro inhibitory potency (IC50) of PI3K-IN-XX against the four Class I PI3K isoforms and a panel of other related kinases to determine its selectivity. Lower IC50 values indicate higher potency.
| Target Kinase | IC50 (nM) | Notes |
| PI3Kα (p110α) | 5 | Primary Target |
| PI3Kβ (p110β) | 250 | 50-fold selectivity over PI3Kβ |
| PI3Kδ (p110δ) | 800 | 160-fold selectivity over PI3Kδ |
| PI3Kγ (p110γ) | 1200 | 240-fold selectivity over PI3Kγ |
| mTOR | >10,000 | Low activity against mTOR |
| DNA-PK | >10,000 | Low activity against DNA-PK |
| aPKC | >10,000 | Representative of AGC kinase family |
| MEK1 | >10,000 | Representative of STE kinase family |
| SRC | >10,000 | Representative of TK kinase family |
Data is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the target selectivity profile are provided below.
1. Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of an inhibitor against purified PI3K isoforms.[5]
-
Principle: The Adapta™ assay is a fluorescence-based immunoassay that measures ADP formation, a universal product of kinase reactions. The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP produced by the kinase, the antibody binds the tracer, resulting in a high TR-FRET signal. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. The degree of inhibition is proportional to the FRET signal.[5]
-
Materials:
-
Purified recombinant PI3K enzymes (p110α/p85α, p110β/p85α, etc.)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
PI3K-IN-XX (or other test compounds) dissolved in DMSO
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ ADP Tracer
-
TR-FRET Dilution Buffer
-
384-well low-volume plates
-
Plate reader capable of time-resolved fluorescence detection
-
-
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of PI3K-IN-XX in DMSO. Dispense a small volume (e.g., 0.5 µL) of each dilution into the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known potent pan-PI3K inhibitor as a positive control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a mixture of the PI3K enzyme and the lipid substrate in the appropriate kinase reaction buffer. Dispense this mixture into each well of the assay plate.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase isoform.[6]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding EDTA. Add the Adapta™ detection reagents (Eu-anti-ADP antibody and ADP tracer) to each well.
-
Final Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular Target Engagement Assay (Western Blot for Phospho-Akt)
This protocol describes how to assess the ability of a PI3K inhibitor to block the PI3K pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.
-
Principle: Activation of the PI3K pathway leads to the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).[7] A potent and cell-permeable PI3K inhibitor will reduce the levels of phosphorylated Akt (p-Akt) in cells stimulated with a growth factor. This change can be quantified by Western blotting using phospho-specific antibodies.
-
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Growth factor (e.g., insulin, IGF-1)
-
PI3K-IN-XX (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
-
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The next day, serum-starve the cells for several hours to reduce basal PI3K signaling.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of PI3K-IN-XX for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the p-Akt signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT signaling pathway is activated by receptor tyrosine kinases (RTKs).
Kinase Inhibitor Selectivity Profiling Workflow
Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
A comprehensive understanding of a PI3K inhibitor's target selectivity profile is paramount for its successful development as a therapeutic agent. By employing a combination of biochemical and cellular assays, researchers can elucidate the potency and specificity of a compound, which is crucial for predicting both its efficacy and potential side effects. The methodologies and illustrative data presented in this guide provide a framework for the rigorous evaluation of novel PI3K inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. promega.com [promega.com]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
The Binding Affinity of PI3K-IN-26 to PI3K Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Class I PI3Ks, which are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85), are the most implicated in cancer. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[1][2] The development of isoform-selective PI3K inhibitors is a key strategy in cancer drug discovery to maximize therapeutic efficacy while minimizing off-target effects.
This technical guide focuses on the binding affinity of the inhibitor PI3K-IN-26 to the various PI3K isoforms. While specific biochemical assay data for this compound against individual PI3K isoforms is not publicly available, this guide will provide a comprehensive overview of the methodologies used to determine such binding affinities and present illustrative data from a well-characterized pan-PI3K inhibitor to demonstrate the principles of isoform selectivity.
PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases. Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions.
Binding Affinity of PI3K Inhibitors
The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater potency.
This compound
Illustrative Example: A Pan-PI3K Inhibitor
To illustrate how binding affinity data is presented and interpreted, the following table summarizes the IC50 values for a well-characterized pan-Class I PI3K inhibitor, Compound X, against the four p110 isoforms.
| PI3K Isoform | Catalytic Subunit | IC50 (nM) of Compound X |
| PI3Kα | p110α | 5 |
| PI3Kβ | p110β | 15 |
| PI3Kγ | p110γ | 10 |
| PI3Kδ | p110δ | 2 |
This data is for illustrative purposes and does not represent this compound.
This profile indicates that Compound X is a potent inhibitor of all four Class I PI3K isoforms, with the highest affinity for p110δ. The variation in IC50 values across the isoforms highlights the concept of a selectivity profile.
Experimental Protocols for Determining Binding Affinity
The binding affinity of PI3K inhibitors is determined through various in vitro biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified PI3K isoform. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay .
Principle: This assay measures the production of PIP3 by the PI3K enzyme. A biotinylated PIP2 substrate is used, and the resulting biotinylated PIP3 product is detected by a Europium cryptate-labeled anti-PIP3 antibody and a streptavidin-conjugated fluorophore. When the antibody and streptavidin are in close proximity (bound to the same PIP3 molecule), a FRET signal is generated. An inhibitor will reduce the production of PIP3, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable pH, salts, and cofactors (e.g., MgCl2, DTT).
-
Dilute the purified recombinant PI3K isoform (e.g., p110α/p85α) to the desired concentration in the reaction buffer.
-
Prepare a solution of the biotinylated PIP2 substrate and ATP.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the PI3K enzyme and the inhibitor solution.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for PIP3 production.
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents: Europium cryptate-labeled anti-PIP3 antibody and streptavidin-conjugated fluorophore.
-
Incubate for a period to allow for binding to the biotinylated PIP3.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescence signals to determine the HTRF signal.
-
Plot the HTRF signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on the PI3K signaling pathway within a cellular environment. These assays provide information on the compound's cell permeability, off-target effects, and efficacy in a more physiologically relevant context.
Principle: A common cell-based assay measures the phosphorylation of AKT at Serine 473 (p-AKT), a downstream marker of PI3K activity. This can be done using techniques like Western blotting or an AlphaLISA assay.
Methodology (AlphaLISA):
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with a known PI3K pathway activation status) in a microplate and allow them to adhere.
-
Treat the cells with serial dilutions of the inhibitor for a specific duration.
-
Lyse the cells to release the intracellular proteins.
-
-
Immunoassay:
-
Add the cell lysate to a microplate containing AlphaLISA acceptor beads conjugated to an anti-p-AKT (Ser473) antibody and biotinylated anti-total AKT antibody.
-
Incubate to allow the formation of an immunocomplex.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark.
-
-
Detection and Analysis:
-
In the presence of the immunocomplex, the donor and acceptor beads are brought into close proximity.
-
Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission.
-
The light signal is measured, and the IC50 is calculated by plotting the signal against the inhibitor concentration.
-
Isoform Selectivity
The development of PI3K inhibitors aims for either pan-inhibition of all Class I isoforms or selective inhibition of one or more isoforms. The choice of strategy depends on the therapeutic indication. For example, inhibitors targeting the p110δ isoform are particularly relevant for hematological malignancies. The selectivity of an inhibitor is determined by comparing its IC50 or Ki values across the different isoforms.
Conclusion
Understanding the binding affinity and isoform selectivity of PI3K inhibitors is paramount for the development of effective and safe cancer therapeutics. While specific biochemical data for this compound against individual p110 isoforms remains to be publicly disclosed, its potent activity in cell-based assays suggests it is a significant inhibitor of the PI3K pathway. The experimental protocols and principles of isoform selectivity outlined in this guide provide a framework for the evaluation of this compound and other novel PI3K inhibitors as they progress through the drug discovery and development pipeline. Further research is required to fully characterize the biochemical profile of this compound and its therapeutic potential.
References
A Technical Guide to the Downstream Signaling Effects of Pan-Phosphoinositide 3-Kinase (PI3K) Inhibitors
Disclaimer: As of the latest data, a specific molecule designated "PI3K-IN-26" is not documented in publicly available scientific literature. This guide will therefore address the well-characterized downstream signaling effects of potent, selective, pan-Class I PI3K inhibitors, using "this compound" as a representative compound for this class of molecules. The quantitative data and protocols provided are based on established findings for known pan-PI3K inhibitors.
Introduction: The PI3K/AKT/mTOR Pathway as a Therapeutic Target
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of essential cellular processes, including proliferation, growth, survival, metabolism, and motility. This pathway is one of the most frequently hyperactivated signaling networks in human cancer, driven by genetic alterations such as mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or amplification of receptor tyrosine kinases (RTKs). Its central role in oncogenesis makes it a highly attractive target for cancer therapy.
Pan-PI3K inhibitors are small molecules designed to block the activity of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By doing so, they aim to comprehensively shut down the oncogenic signaling driven by this pathway, offering a broad therapeutic window across various cancer types. This document provides an in-depth technical overview of the downstream effects of a representative pan-PI3K inhibitor, "this compound," intended for researchers, scientists, and drug development professionals.
Mechanism of Action of a Pan-PI3K Inhibitor
Pan-Class I PI3K inhibitors like this compound function as ATP-competitive inhibitors of the p110 catalytic subunits. The primary molecular action is the prevention of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. This blockade of PIP3 production is the initiating event that abrogates the entire downstream signaling cascade. The tumor suppressor PTEN is the natural antagonist of PI3K, dephosphorylating PIP3 back to PIP2 to terminate the signal.
Quantitative Downstream Effects of Pan-PI3K Inhibition
The efficacy of a pan-PI3K inhibitor is quantified by its biochemical potency against the target enzymes and its ability to modulate downstream signaling and cellular functions.
Table 1: Biochemical Potency of Representative Pan-PI3K Inhibitors
| Compound | p110α (IC₅₀, nM) | p110β (IC₅₀, nM) | p110δ (IC₅₀, nM) | p110γ (IC₅₀, nM) |
| BKM120 | 52 | 166 | 116 | 262 |
| ZSTK474 | 18 | 370 | 95 | 22 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 19 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
| Note: Data is compiled from various public sources and serves as a representation of the potency of pan-PI3K inhibitors. |
Table 2: Cellular Effects on Downstream Signaling
| Cell Line | Treatment (Conc.) | p-AKT (Ser473) Inhibition | p-S6 (Ser235/236) Inhibition |
| KG-1 (AML) | BKM120 (4 µM) | Significant decrease | Significant decrease |
| T-ALL Cell Lines | ZSTK474 (5 µM) | > 80% decrease | > 75% decrease |
| CLL Patient Cells | Copanlisib (1-10 nM) | Potent, dose-dependent decrease | Potent, dose-dependent decrease |
| Note: Inhibition is typically measured by Western Blot or flow cytometry and quantified relative to a vehicle control.[1][2][3] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | Representative GI₅₀ (µM) |
| SKOV3 | Ovarian | PIK3CA mutant | ~ 0.5 - 1.5 |
| IGROV1 | Ovarian | PTEN null | ~ 0.5 - 1.5 |
| A498 | Renal | PTEN null | ~ 1.0 - 2.0 |
| U87-MG | Glioblastoma | PTEN null | < 1.0 |
| PC3 | Prostate | PTEN null | < 1.0 |
| Note: GI₅₀ (Growth Inhibition 50%) values are highly dependent on the specific inhibitor and assay conditions (e.g., 72h incubation). Cells with PI3K pathway alterations (PIK3CA mutation or PTEN loss) generally show higher sensitivity.[4][5] |
Experimental Protocols for Assessing Downstream Effects
A robust assessment of a PI3K inhibitor requires a combination of biochemical, cellular, and functional assays.
Diagram: General Experimental Workflow
Protocol: Western Blotting for Phospho-protein Analysis
This protocol is for assessing the phosphorylation status of key downstream targets like AKT and S6K.
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight. Serum-starve cells for 4-6 hours, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) in the presence of varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Quantification: Scrape cells, transfer lysate to a microcentrifuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to reduce non-specific binding.[6] Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8]
-
Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis is used to quantify changes in protein phosphorylation.
Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of this compound on PI3K enzymatic activity. The ADP-Glo™ Kinase Assay is a common method.[9][10]
-
Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂). Prepare the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add:
-
0.5 µL of this compound (at various concentrations) or vehicle control.
-
4 µL of recombinant PI3K enzyme (e.g., p110α/p85α) diluted in the kinase/lipid substrate mixture.
-
0.5 µL of ATP solution (e.g., final concentration of 25-50 µM).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, and then catalyze a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: Cell Viability Assay (CCK-8/WST-8 Method)
This protocol measures the anti-proliferative effect of the inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (typically from 1 nM to 20 µM) or vehicle control. Include wells with media only for background control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Addition: Add 10 µL of CCK-8 (or similar WST reagent) to each well.[11] Incubate for 1-4 hours, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the log of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Conclusion
The comprehensive evaluation of a pan-PI3K inhibitor like the representative "this compound" demonstrates a clear mechanism of action resulting in potent and specific downstream effects. Inhibition of PI3K activity leads to a rapid decrease in the phosphorylation of key signaling nodes such as AKT and S6K. This biochemical modulation translates into significant cellular consequences, including the arrest of cell cycle progression and a potent anti-proliferative effect, particularly in cancer cells harboring activating mutations in the PI3K pathway. The protocols and data presented in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of novel PI3K pathway inhibitors in a preclinical setting.
References
- 1. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. promega.de [promega.de]
- 10. promega.com [promega.com]
- 11. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]
The Effect of PI3K-IN-26 on Akt Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] PI3K inhibitors block the pathway, leading to a reduction in the phosphorylation and activation of Akt, a key downstream effector. This guide provides a technical overview of the effects of PI3K-IN-26, a potent PI3K inhibitor, on Akt phosphorylation.
This compound: A Potent PI3K Inhibitor
This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K). It was identified as compound 1 in patent WO2016066142A1.
Quantitative Data
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | SU-DHL-6 | Cell Viability | 36 |
Table 1: Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in the SU-DHL-6 human diffuse large B-cell lymphoma cell line.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2). Dual phosphorylation at both sites is required for the full activation of Akt. Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.
Figure 1: PI3K/Akt Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Assessment of Akt Phosphorylation by Western Blot
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of Akt at Ser473 and Thr308 in a relevant cell line, such as SU-DHL-6.
Materials and Reagents
-
Cell Line: SU-DHL-6 (or other appropriate cell line)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA (Bicinchoninic acid) assay kit
-
SDS-PAGE Gels: 4-12% Bis-Tris gels
-
Transfer Buffer: NuPAGE Transfer Buffer
-
Membranes: Polyvinylidene difluoride (PVDF) membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit or Mouse anti-total Akt
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagent
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Figure 2: Experimental Workflow for Western Blot Analysis of Akt Phosphorylation.
Detailed Procedure
-
Cell Culture and Treatment:
-
Culture SU-DHL-6 cells in complete RPMI-1640 medium.
-
Seed cells at an appropriate density and allow them to grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total Akt and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and then to the loading control to determine the relative change in Akt phosphorylation.
-
Expected Outcome
Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt at both the Ser473 and Thr308 sites, without affecting the total levels of Akt protein. This would confirm the on-target activity of the inhibitor on the PI3K/Akt signaling pathway.
Conclusion
This compound is a potent inhibitor of PI3K. Its activity can be functionally assessed by measuring the downstream phosphorylation of Akt. The provided experimental protocol offers a robust method for researchers to quantify the inhibitory effect of this compound on Akt phosphorylation, a critical step in the preclinical evaluation of this and other PI3K pathway inhibitors. Further studies are warranted to establish a comprehensive dose-response profile and to explore the inhibitor's efficacy in various cancer models.
References
PI3K-IN-26: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-26, with a focus on its activity in cancer cell lines. This document summarizes the currently available public data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development efforts.
Introduction to PI3K and Cancer
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby fostering cell survival.
In many human cancers, the PI3K/AKT/mTOR pathway is hyperactivated due to mutations in key components, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3. This aberrant signaling drives tumor progression and has made the PI3K pathway a prime target for cancer therapy. PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and curbing cancer cell growth and survival.
This compound: Activity in Cancer Cell Lines
This compound is a potent inhibitor of PI3K. Publicly available data on the activity of this compound across a wide range of cancer cell lines is currently limited. However, its inhibitory concentration has been reported in the SU-DHL-6 human B-cell lymphoma cell line.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (nM) |
| This compound | SU-DHL-6 | 36[1][2][3][4][5] |
SU-DHL-6 is a diffuse large B-cell lymphoma (DLBCL) cell line established from the peritoneal effusion of a 43-year-old male patient.[6] These cells grow in suspension and are characterized by a t(14;18)(q32;q21) translocation, which involves the BCL-2 gene.[6]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following represents a standard methodology for determining the IC50 of a PI3K inhibitor in a suspension cancer cell line like SU-DHL-6.
Cell Viability Assay (IC50 Determination)
This protocol outlines a common method using a resazurin-based assay to measure cell viability.
1. Cell Culture and Maintenance:
-
Culture SU-DHL-6 cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C.
3. Seeding of Cells:
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells per well) in fresh culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well microplate.
4. Drug Treatment:
-
Prepare a serial dilution of this compound from the stock solution in culture medium. A typical concentration range for an initial experiment might be from 1 nM to 10 µM.
-
Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL per well.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
5. Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in the incubator.
6. Cell Viability Measurement:
-
Add a cell viability reagent, such as PrestoBlue™ or CellTiter-Blue®, to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
7. Data Analysis:
-
Subtract the background fluorescence/absorbance from the no-cell control wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Western Blot Analysis of PI3K Pathway Modulation
This protocol describes how to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway.
1. Cell Treatment and Lysis:
-
Seed SU-DHL-6 cells in a 6-well plate at a higher density (e.g., 1 x 10^6 cells/mL).
-
Treat the cells with this compound at various concentrations (e.g., below and above the IC50) and for different time points. Include a vehicle control.
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
2. Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 ribosomal protein, total S6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Visualizing Signaling Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the core components and interactions within the PI3K signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PI3K Inhibitor Evaluation
This diagram outlines a typical workflow for assessing the in vitro efficacy of a PI3K inhibitor like this compound.
Caption: A typical experimental workflow for evaluating a PI3K inhibitor in vitro.
Conclusion and Future Directions
This compound has demonstrated potent inhibition of the SU-DHL-6 B-cell lymphoma cell line. However, a comprehensive understanding of its efficacy and mechanism of action requires further investigation across a broader panel of cancer cell lines with diverse genetic backgrounds. Future research should focus on determining the IC50 values of this compound in other hematological and solid tumor cell lines, elucidating its isoform selectivity profile (i.e., its relative potency against PI3Kα, β, γ, and δ), and further characterizing its downstream effects on cell signaling, apoptosis, and cell cycle progression. Such studies will be crucial for identifying the cancer types most likely to respond to this compound and for guiding its potential clinical development.
References
- 1. This compound|CAS 1918151-65-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. immunomart.com [immunomart.com]
- 6. SU-DHL-6 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of PI3K-IN-26 in Apoptosis Induction: A Technical Guide
Disclaimer: Publicly available scientific literature and research data specifically detailing the role of "PI3K-IN-26" in apoptosis induction are limited. This guide provides an in-depth overview of the established mechanisms by which Phosphoinositide 3-kinase (PI3K) inhibitors, as a class, induce apoptosis. The information presented here serves as a scientific framework for understanding the probable role and mechanism of action of this compound, a potent PI3K inhibitor.
This compound has been identified as a potent inhibitor of PI3K with a reported IC50 of 36 nM in the SU-DHL-6 human B-cell lymphoma cell line.[1][2][3][4] This potency suggests its potential to effectively modulate the PI3K signaling pathway and, consequently, induce apoptosis in sensitive cancer cell lines.
The PI3K/Akt Signaling Pathway: A Central Regulator of Cell Survival
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, metabolism, and, most notably, survival.[5][6][7][8][9] In many forms of cancer, this pathway is hyperactivated, providing tumor cells with a significant survival advantage by actively suppressing apoptosis (programmed cell death).
The anti-apoptotic function of this pathway is primarily mediated by the serine/threonine kinase Akt (also known as Protein Kinase B). Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt at the plasma membrane, leading to its phosphorylation and activation.[5]
Once active, Akt phosphorylates a wide array of downstream targets to inhibit apoptosis through several mechanisms:
-
Inactivation of Pro-Apoptotic Proteins: Akt can directly phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as BAD (Bcl-2-associated death promoter). Phosphorylation of BAD causes it to be sequestered in the cytoplasm, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Inhibition of Pro-Apoptotic Transcription Factors: Akt can phosphorylate and inhibit Forkhead box O (FOXO) transcription factors, sequestering them in the cytoplasm and preventing the transcription of genes that promote apoptosis, such as Bim and Fas ligand.
-
Activation of Pro-Survival Transcription Factors: Akt can activate the IKK complex, leading to the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes, including Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[5]
Apoptosis Induction through PI3K Inhibition
PI3K inhibitors, such as this compound, exert their pro-apoptotic effects by directly targeting and blocking the catalytic activity of PI3K. This inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt.[10][11][12][13] The subsequent decrease in active Akt levels effectively "switches off" the pro-survival signals, leading to the activation of the apoptotic cascade.
The key molecular events following PI3K inhibition include:
-
Activation of Pro-Apoptotic Bcl-2 Family Members: With reduced Akt activity, pro-apoptotic proteins like BAD are no longer inhibited. Dephosphorylated BAD is free to bind to and antagonize anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases pro-apoptotic effector proteins Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of pores by Bax and Bak allows for the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as Caspase-3 and Caspase-7.[10]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.[14]
Quantitative Data on Apoptosis Induction by PI3K Inhibitors
The efficacy of a PI3K inhibitor in inducing apoptosis is typically quantified through various cell-based assays. The tables below present representative data that would be expected from studies on a potent PI3K inhibitor.
Table 1: Cellular Potency and Apoptosis Induction This table summarizes typical quantitative data on the effects of PI3K inhibitors on cell viability and the induction of apoptosis in a sensitive cancer cell line, such as SU-DHL-6.
| Parameter | Description | Representative Value |
| IC50 (Cell Viability) | Concentration of the inhibitor that reduces cell viability by 50% after a defined period (e.g., 72 hours). | 36 nM (for this compound in SU-DHL-6 cells)[1][2][3] |
| % Apoptotic Cells | Percentage of cells positive for Annexin V staining after treatment (e.g., 48 hours). | 40-70% (at 10x IC50) |
| Fold Increase in Caspase-3/7 Activity | Relative increase in the activity of executioner caspases compared to untreated control cells. | 5-15 fold[15] |
Table 2: Modulation of Apoptotic Protein Expression This table illustrates the expected changes in the expression levels of key pro- and anti-apoptotic proteins following treatment with a PI3K inhibitor, as determined by Western blotting.
| Protein | Function | Expected Change with PI3K Inhibitor |
| p-Akt (S473) | Active form of Akt | Decrease |
| Bcl-2 | Anti-apoptotic | Decrease or No Change |
| Bax | Pro-apoptotic | Increase or No Change |
| Bcl-2/Bax Ratio | Indicator of apoptotic susceptibility | Decrease |
| Cleaved Caspase-3 | Active executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved caspases | Increase |
Key Experimental Protocols
To characterize the role of a compound like this compound in apoptosis induction, a series of standardized in vitro assays are employed.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20][21][22][23]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Preparation: Seed cells (e.g., SU-DHL-6) at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat with various concentrations of this compound and an untreated control for the desired time (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7.[24][25][26][27][28]
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. When added to the cell sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase activity.
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Treatment: Treat cells with this compound and controls for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.[29][30][31][32]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., p-Akt, Bcl-2, cleaved Caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
While direct experimental evidence for the pro-apoptotic role of this compound is not yet widely published, its identity as a potent PI3K inhibitor strongly supports this function. By inhibiting the PI3K/Akt survival pathway, this compound is expected to disinhibit pro-apoptotic signals, leading to the activation of the intrinsic mitochondrial apoptosis pathway. This would be characterized by the activation of executioner caspases, cleavage of PARP, and ultimately, programmed cell death in sensitive cell lines. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for the rigorous investigation and confirmation of the apoptosis-inducing capabilities of this compound and other novel PI3K inhibitors.
References
- 1. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Products | DC Chemicals [dcchemicals.com]
- 5. cusabio.com [cusabio.com]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanistic insights into traditional Chinese medicine for viral pneumonia treatment: signaling pathway perspectives [frontiersin.org]
- 9. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. | Semantic Scholar [semanticscholar.org]
- 12. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/mTOR INHIBITION MARKEDLY POTENTIATES HDAC INHIBITOR ACTIVITY IN NHL CELLS THROUGH BIM- and MCL-1-DEPENDENT MECHANISMS IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]
- 23. Apoptosis Protocols | Thermo Fisher Scientific - SE [thermofisher.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 25. Caspase 3/7 assay [bio-protocol.org]
- 26. promega.in [promega.in]
- 27. promega.com [promega.com]
- 28. biocompare.com [biocompare.com]
- 29. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 30. edspace.american.edu [edspace.american.edu]
- 31. researchgate.net [researchgate.net]
- 32. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of PI3K-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. PI3K-IN-26 is a potent inhibitor of the PI3K pathway, demonstrating an IC50 of 36 nM in SU-DHL-6 cells, a diffuse large B-cell lymphoma cell line[1]. These application notes provide a detailed protocol for the in vitro biochemical evaluation of this compound, enabling researchers to assess its inhibitory activity against specific PI3K isoforms.
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: alpha (α), beta (β), delta (δ), and gamma (γ). Understanding the isoform selectivity of an inhibitor is crucial for predicting its therapeutic efficacy and potential side effects.
PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit PI3K to the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Once activated, AKT proceeds to phosphorylate a wide array of downstream substrates, leading to the regulation of various cellular functions.
References
Application Notes and Protocols for PI3K-IN-26
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PI3K-IN-26 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic development.[3][4] this compound has demonstrated significant inhibitory activity, with a reported IC50 of 36 nM in SU-DHL-6 cells.[5][6] These application notes provide an overview of the mechanism of action and protocols for the use of this compound in cell culture-based assays.
Mechanism of Action
The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks, which are primarily implicated in cancer, are heterodimers composed of a regulatory subunit (p85) and a catalytic subunit (p110).[3] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and regulation of cellular processes that promote cell survival and proliferation.[1][2] this compound exerts its effects by inhibiting the catalytic activity of PI3K, thereby blocking the production of PIP3 and suppressing the entire downstream signaling cascade.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | SU-DHL-6 | Cell Viability | 36 nM | [5][6] |
Mandatory Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
The following are representative protocols that can be adapted for use with this compound. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SU-DHL-6)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated AKT to total AKT and the loading control (β-actin).
Troubleshooting
-
Low Potency (High IC50):
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded.
-
Cell Line Sensitivity: The chosen cell line may be less dependent on the PI3K pathway. Consider using a cell line with a known PIK3CA mutation or PTEN loss.
-
Assay Duration: The treatment duration may be too short. Try extending the incubation time.
-
-
Inconsistent Western Blot Results:
-
Phosphatase Activity: Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of proteins.
-
Antibody Quality: Use validated antibodies for phospho-AKT and total AKT.
-
Loading Control: Ensure equal protein loading by checking the consistency of the loading control (e.g., β-actin or GAPDH).
-
Ordering Information
| Product | Catalog Number |
| This compound | Varies by supplier |
Please refer to the websites of chemical suppliers for purchasing information.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1918151-65-1|DC Chemicals [dcchemicals.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for PI3K Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3] This document provides detailed application notes and protocols for the in vivo use of PI3K inhibitors in mouse models, using a representative compound designated as PI3K-IN-26. While specific data for this compound is not publicly available, the information herein is compiled from extensive research on various well-characterized PI3K inhibitors and is intended to serve as a comprehensive guide for preclinical studies.
The protocols and data presented are designed to be adaptable for novel PI3K inhibitors, providing a framework for determining optimal dosage, administration routes, and experimental design for efficacy studies in mouse models of cancer.
PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or RAS.[1] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.[1] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Quantitative Data Summary
The following tables summarize in vivo dosage and administration data for various PI3K inhibitors in mouse models, which can be used as a reference for designing studies with this compound.
Table 1: Pan-PI3K Inhibitors
| Compound | Mouse Model | Dose Range (mg/kg) | Route | Dosing Schedule | Vehicle | Reference |
| NVP-BEZ235 | Lung Cancer | 30 - 52.5 | Oral Gavage | Single dose | 1-methyl-2-pyrrolidone (NMP) and PEG300 | [4] |
| NVP-BEZ235 | Lung Cancer | 35 | Oral Gavage | Daily for 2 weeks | NMP and PEG300 | [4] |
| PF-04691502 | Bladder Cancer (PDX) | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| LY-294002 | Zebrafish | 5 µM | Immersion | 6-48 hpf or 2-5 dpf | Not Specified | [6] |
Table 2: Isoform-Selective PI3K Inhibitors
| Compound | Target | Mouse Model | Dose Range (mg/kg) | Route | Dosing Schedule | Vehicle | Reference |
| BYL-719 (Alpelisib) | PI3Kα | Obesity (ob/ob) | 5 - 10 | Oral Gavage | Daily for 15-16 days | PEG-300 and NMP | [7] |
| AZD8835 | PI3Kα/δ | Breast Cancer (Xenograft) | 25 | Oral | Continuous (BID) | Not Specified | [8] |
| AZD8835 | PI3Kα/δ | Breast Cancer (Xenograft) | 50 | Oral | Intermittent (2 days on/5 off, BID) | Not Specified | [8] |
| AZD8835 | PI3Kα/δ | Breast Cancer (Xenograft) | 100 | Oral | Intermittent (Day 1 & 4, QD/BID) | Not Specified | [8] |
| YY-20394 | PI3Kδ | Breast Cancer (4T1) | Dose-dependent | Not Specified | Not Specified | Not Specified | [9][10] |
| TG100-115 | PI3Kγ | Colon Cancer (Xenograft) | Not Specified | Intraperitoneal | Every other day | Not Specified | [11] |
| Idelalisib | PI3Kδ | Mantle Cell Lymphoma (Xenograft) | 50 | Not Specified | Daily for 21 days | Not Specified | [12] |
| Duvelisib | PI3Kδ/γ | Mantle Cell Lymphoma (Xenograft) | 50 | Not Specified | Daily for 21 days | Not Specified | [12] |
| Parsaclisib | PI3Kδ | Bullous Pemphigoid | 3 | Oral Gavage | Twice daily (D0-D11) | 0.5% methylcellulose and 5% N,N-Dimethylacetamide | [13] |
Experimental Protocols
Vehicle Formulation
The choice of vehicle is critical for ensuring the solubility and stability of the PI3K inhibitor for in vivo administration. Based on published data for similar compounds, several vehicle formulations can be considered for this compound.
-
For Oral Gavage:
-
Option 1 (for NVP-BEZ235): 1 volume of 1-methyl-2-pyrrolidone (NMP) mixed with 9 volumes of PEG300.[4]
-
Option 2 (for BYL-719): A solution of PEG-300 and 10% N-methyl-2-pyrrolidone.[7]
-
Option 3 (for ARRY-142886, a MEK inhibitor often used in combination): 0.5% methylcellulose + 0.4% polysorbate (Tween 80).[4]
-
Option 4 (for Parsaclisib): 95% (v/v) methylcellulose solution (0.5% w/v) and 5% (v/v) N,N-Dimethylacetamide.[13]
-
-
For Intraperitoneal Injection:
Protocol for Vehicle Preparation (Example using Option 1 for Oral Gavage):
-
Aseptically measure 1 part of NMP.
-
Aseptically measure 9 parts of PEG300.
-
Combine the NMP and PEG300 in a sterile container.
-
Mix thoroughly until a homogenous solution is formed.
-
Dissolve the PI3K inhibitor in the prepared vehicle to the desired final concentration. Gentle warming and vortexing may be required to facilitate dissolution.
-
Store the final formulation according to the inhibitor's stability data.
Administration Protocols
Oral gavage is a common method for administering precise doses of compounds directly into the stomach.
Materials:
-
Appropriately sized gavage needle (22-24 gauge, 1.5 inches for adult mice).[15]
-
Syringe (1 mL).
-
This compound formulation.
-
Animal scale.
Procedure:
-
Weigh the mouse to determine the correct volume of the drug formulation to administer. The typical volume for oral gavage in mice ranges from 5 to 20 mL/kg.[15]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[15]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it can reach the stomach.[15]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert to avoid entry into the trachea.[15]
-
Once the needle is in the esophagus, gently advance it into the stomach.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
IP injection is another common route for systemic drug delivery in mice.
Materials:
-
Sterile syringe (1 mL).
-
Sterile needle (25-30 gauge).[16]
-
This compound formulation.
-
70% ethanol or other appropriate disinfectant.
Procedure:
-
Properly restrain the mouse, exposing the abdomen. The "three-finger" restraint method is recommended.[16]
-
Tilt the mouse's head downwards to move the abdominal organs cranially.[17]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[16][17]
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[16]
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[17]
-
Slowly inject the compound.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID).
-
Cancer cell line of interest.
-
Matrigel (optional, for some cell lines).
-
Calipers for tumor measurement.
-
This compound formulation and vehicle control.
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.[12]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups according to the predetermined dose, route, and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, analysis of biomarkers in tumor tissue, or assessment of metastasis.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., Western blot for p-AKT, immunohistochemistry, etc.).
-
Conclusion
The successful in vivo evaluation of a novel PI3K inhibitor such as this compound relies on careful consideration of dosage, administration route, and experimental design. The data and protocols provided in this document, derived from studies with various established PI3K inhibitors, offer a robust starting point for researchers. It is essential to perform initial dose-finding and toxicity studies for any new compound to establish a safe and effective therapeutic window before proceeding to large-scale efficacy trials. Furthermore, the selection of appropriate mouse models and endpoint analyses will be crucial for elucidating the therapeutic potential of this compound.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3Kα inhibition reduces obesity in mice | Aging [aging-us.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Western Blot Analysis of PI3K-IN-26 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of PI3K-IN-26, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in cell culture and subsequent analysis of the PI3K/AKT/mTOR signaling pathway via Western blot. The provided methodologies and expected outcomes are intended to guide researchers in accurately assessing the efficacy and mechanism of action of this inhibitor.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a small molecule inhibitor that targets the p110 catalytic subunit of Class I PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and inhibiting downstream signaling.
Western blotting is a fundamental technique to elucidate the effects of PI3K inhibitors on this pathway by measuring the phosphorylation status of key downstream effector proteins such as AKT and mTOR. This document outlines a comprehensive protocol for treating cells with this compound and performing a quantitative Western blot analysis.
Data Presentation
Treatment of cancer cell lines with a pan-PI3K inhibitor is expected to decrease the phosphorylation of key downstream signaling molecules. The following table summarizes the anticipated quantitative changes in protein phosphorylation following treatment with a potent PI3K inhibitor. Note that the exact magnitude of inhibition may vary depending on the cell line, treatment conditions, and antibody affinities. The data presented below is a representative expectation based on studies with similar pan-PI3K inhibitors.
| Target Protein | Phosphorylation Site | Expected Change with this compound Treatment |
| AKT | Ser473 | Significant Decrease |
| Thr308 | Significant Decrease | |
| mTOR | Ser2448 | Decrease |
| PRAS40 | Thr246 | Decrease |
| S6 Ribosomal Protein | Ser235/236 | Decrease |
Experimental Protocols
This section provides a detailed methodology for the key experiments required to assess the impact of this compound on the PI3K/AKT/mTOR pathway.
Cell Culture and this compound Treatment
-
Cell Line Selection: This protocol is applicable to a variety of cancer cell lines with an active PI3K pathway. Cell lines such as H460 and H2126 (non-small cell lung cancer) have been shown to be responsive to PI3K inhibitors[1].
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on similar pan-PI3K inhibitors, a concentration range of 0.1 µM to 10 µM is a reasonable starting point[1][2].
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). A treatment duration of 24 hours is often sufficient to observe significant inhibition of the PI3K pathway[1].
Protein Extraction (Lysis)
To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all reagents and samples on ice.
-
Aspiration: After the treatment period, aspirate the cell culture medium.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors. A common choice is RIPA buffer supplemented with a commercially available inhibitor cocktail.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates with sample loading buffer (e.g., Laemmli buffer) to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (both total and phosphorylated forms) overnight at 4°C with gentle agitation. Recommended dilutions for common antibodies are provided in the table below.
| Antibody | Recommended Dilution |
| p-AKT (Ser473) | 1:1000 |
| Total AKT | 1:1000 |
| p-mTOR (Ser2448) | 1:1000 |
| Total mTOR | 1:1000 |
| p-S6 (Ser235/236) | 1:2000 |
| Total S6 | 1:1000 |
| GAPDH (Loading Control) | 1:5000 |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein for each target. Further normalization to a loading control (e.g., GAPDH or β-actin) is recommended to account for any loading inaccuracies.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing this compound treated cells.
Caption: Workflow for Western blot analysis of this compound treated cells.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of PI3K-IN-26 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PI3K-IN-26, a novel and potent phosphatidylinositol 3-kinase (PI3K) inhibitor, when used in combination with other established anti-cancer agents. The protocols outlined below are designed to facilitate the investigation of synergistic effects, mechanisms of action, and potential therapeutic strategies for various cancer types.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is one of the most frequent oncogenic events across human cancers, making it a prime target for cancer therapy.[1][4] While PI3K inhibitors have shown promise, their efficacy as single agents can be limited by resistance mechanisms and pathway crosstalk.[2] Combining PI3K inhibitors with other targeted therapies or chemotherapies presents a rational approach to enhance anti-tumor activity and overcome resistance.[2][5]
Rationale for Combination Therapy
The hyperactivation of the PI3K pathway is a common feature in many cancers, often driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[6][7] However, cancer cells can develop resistance to PI3K inhibition through the activation of compensatory signaling pathways, such as the RAS/RAF/MEK/ERK pathway.[2] Therefore, a dual blockade of these interconnected pathways is a promising strategy to achieve a more potent and durable anti-cancer effect.[2]
Preclinical and clinical studies have demonstrated the potential of combining PI3K inhibitors with various other anti-cancer drugs, including:
-
MEK Inhibitors: To counteract the reciprocal feedback activation of the RAS/RAF/MEK/ERK pathway that can occur upon PI3K inhibition.[2]
-
Endocrine Therapy (e.g., Fulvestrant): In hormone receptor-positive (HR+) breast cancer, PI3K inhibition can increase the cancer cells' dependence on estrogen receptor (ER) signaling, making the combination with anti-ER therapies highly synergistic.[1]
-
HER2 Inhibitors (e.g., Trastuzumab): In HER2-positive breast cancer, activation of the PI3K pathway is a known mechanism of resistance to anti-HER2 therapies.[2]
-
Chemotherapy (e.g., Cabazitaxel): In certain cancers like prostate cancer, combining PI3K inhibitors with chemotherapy has shown synergistic effects.[8]
-
AR Inhibitors (e.g., Enzalutamide): In prostate cancer, simultaneous inhibition of both the androgen receptor (AR) and PI3K pathways has demonstrated strong synergy.[8]
Signaling Pathway Overview
The PI3K pathway is a key signaling cascade that regulates numerous cellular processes.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with PI3K-IN-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI3K-IN-26, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor, to investigate the mechanisms of drug resistance in cancer. The protocols outlined below are designed to enable researchers to characterize the activity of this compound, develop resistant cell line models, and elucidate the molecular pathways that contribute to resistance.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2] PI3K inhibitors have emerged as a promising class of targeted therapies; however, the development of both intrinsic and acquired resistance remains a significant clinical challenge.[3] this compound is a potent inhibitor of PI3K, and understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of more effective therapeutic strategies and combination therapies.
These notes provide a framework for using this compound as a tool to dissect the complexities of drug resistance. The following sections detail the known quantitative data for this compound, outline the PI3K signaling pathway and common resistance mechanisms, and provide detailed protocols for key experiments.
Data Presentation
Quantitative data is essential for understanding the potency and selectivity of an inhibitor. Below is a summary of the currently available public data for this compound. Further characterization across a panel of cancer cell lines is a critical first step in any investigation.
Table 1: Quantitative Data for this compound
| Compound | Cell Line | IC50 | Reference |
| This compound | SU-DHL-6 | 36 nM | [4] |
Table 2: Example IC50 Values for Other PI3K Pathway Inhibitors
To provide context, the following table presents IC50 values for other well-characterized PI3K pathway inhibitors across a selection of cancer cell lines. This highlights the expected range of potencies and the importance of determining these values for this compound in relevant cancer models.
| Inhibitor | Target(s) | Cell Line | IC50 |
| Alpelisib (BYL719) | PI3Kα | MCF-7 | ~150 nM |
| Buparlisib (BKM120) | Pan-PI3K | U87 MG | ~500 nM |
| Idelalisib | PI3Kδ | CLL | ~2.5 nM |
| MK-2206 | Akt1/2/3 | PC-3 | ~12 nM |
| Everolimus | mTORC1 | A549 | ~5 nM |
Signaling Pathways and Resistance Mechanisms
A thorough understanding of the targeted pathway and potential resistance mechanisms is fundamental to designing informative experiments.
PI3K/Akt/mTOR Signaling Pathway
PI3K is a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1]
Caption: The PI3K/Akt/mTOR signaling cascade.
Mechanisms of Resistance to PI3K Inhibitors
Resistance to PI3K inhibitors can arise through various mechanisms, which can be broadly categorized as on-target alterations, activation of bypass signaling pathways, and downstream pathway reactivation.[1][3]
Caption: Common mechanisms of resistance to PI3K inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to characterize this compound and investigate drug resistance.
Cell Viability Assay to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using a common colorimetric assay (e.g., MTT or resazurin-based).
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of the highest concentration of this compound to be tested in complete medium.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove the medium from the cell plates and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add solubilization solution.
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.
Caption: Workflow for Western blot analysis of PI3K pathway inhibition.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
Generation of this compound Resistant Cell Lines
This protocol describes a common method for generating cancer cell lines with acquired resistance to this compound.
Protocol:
-
Initial Treatment:
-
Culture the parental cancer cell line in the presence of this compound at a concentration equal to the IC50 value.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
The dose escalation should be performed in a stepwise manner, allowing the cells to recover and resume proliferation at each new concentration.
-
-
Maintenance of Resistant Clones:
-
Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the parental IC50).
-
Isolate single-cell clones to establish homogenous resistant populations.
-
-
Characterization of Resistant Lines:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Maintain the resistant cell lines in medium containing this compound to preserve the resistant phenotype.
-
Conclusion
This compound is a valuable research tool for investigating the intricacies of drug resistance in the context of PI3K-targeted cancer therapy. The protocols provided here offer a robust framework for characterizing its activity and for developing and analyzing resistant cancer cell models. Elucidating the mechanisms by which cancer cells evade the effects of this compound will provide critical insights that can guide the development of novel therapeutic strategies to overcome drug resistance and improve patient outcomes. It is imperative that researchers conduct thorough validation and characterization of this compound in their specific models of interest to ensure the generation of reliable and reproducible data.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer | MDPI [mdpi.com]
- 4. This compound|CAS 1918151-65-1|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for the Use of PI3K Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5] The PI3K family of enzymes is divided into three classes, with Class I being the most implicated in cancer.[6] This class is further subdivided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ).[6]
PI3K inhibitors have emerged as a promising class of anti-cancer agents. These small molecules can be broadly categorized as pan-PI3K inhibitors, which target multiple isoforms, or isoform-specific inhibitors.[7] Preclinical evaluation of these inhibitors in xenograft models is a crucial step in the drug development process to assess their in vivo efficacy and to understand their pharmacokinetic and pharmacodynamic properties.
PI3K Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to regulate cellular functions.[1] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data from Representative Pan-PI3K Inhibitor Xenograft Studies
The following tables summarize efficacy data from preclinical xenograft studies of various pan-PI3K inhibitors. This data is intended to provide a general expectation of the anti-tumor activity of this class of compounds.
Table 1: Efficacy of Pan-PI3K Inhibitors in Breast Cancer Xenograft Models
| Compound | Cancer Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI %) | Reference |
| BKM120 | UACC812 (HER2+) | Nude | 35 mg/kg, daily, p.o. | ~80% | [9] |
| BEZ235 | UACC812 (HER2+) | Nude | 35 mg/kg, daily, p.o. | ~90% | [9] |
| AZD8835 | MCF7 (ER+, PIK3CA mut) | Nude | 50 mg/kg, intermittent, p.o. | >100% (regression) | [10] |
Table 2: Efficacy of Pan-PI3K Inhibitors in Other Solid Tumor Xenograft Models
| Compound | Cancer Cell Line | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI %) | Reference |
| LY294002 | Colon Cancer (ALDEFLUORhigh) | NOD/SCID | 50 mg/kg, daily, i.p. | Significant reduction | [11] |
| TG100-115 | CT26 (Colon) | BALB/c | Not specified, every other day, i.p. | Dramatically suppressed | [12] |
| WX008 | Gastric Carcinoma (PDX) | Nude | 25 mg/kg, daily, p.o. | 83.2% | [13] |
Note: TGI (%) is often calculated as [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Values >100% indicate tumor regression.
Experimental Protocols
Disclaimer: The following are generalized protocols and should be optimized for the specific PI3K inhibitor, cancer cell line, and animal model being used. A thorough literature review and preliminary dose-finding studies are essential.
Protocol 1: General Workflow for a Xenograft Study
This protocol outlines the major steps involved in conducting an in vivo efficacy study of a PI3K inhibitor in a subcutaneous xenograft model.
Figure 2: General experimental workflow for a xenograft efficacy study.
Protocol 2: Detailed Methodology for a Subcutaneous Xenograft Study
1. Cell Line Selection and Culture
-
1.1. Select a cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) to ensure target relevance.
-
1.2. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
1.3. Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion), ensuring >95% viability.
-
1.4. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 1 x 106 to 10 x 106 cells per injection).
2. Animal Handling and Tumor Implantation
-
2.1. Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
2.2. Allow mice to acclimatize for at least one week before the start of the experiment.
-
2.3. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
3.1. Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
3.2. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
3.3. When tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
4. PI3K Inhibitor Formulation and Administration
-
4.1. Formulation:
-
Note: The solubility and stability of this compound are not publicly available. Preliminary formulation development is critical.
-
A common vehicle for oral administration of PI3K inhibitors is 0.5% methylcellulose in water or a mixture of 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300).[9]
-
For intraperitoneal injection, inhibitors may be dissolved in DMSO and then diluted in saline or corn oil.
-
Prepare the formulation fresh daily or as dictated by stability studies.
-
-
4.2. Administration:
-
Administer the PI3K inhibitor or vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection).
-
The dosing schedule can be daily, every other day, or intermittent, based on the compound's half-life and tolerability.[10]
-
5. In-life Monitoring and Endpoint
-
5.1. Continue to measure tumor volumes and body weights 2-3 times per week.
-
5.2. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
5.3. The study endpoint is typically reached when tumors in the control group reach a specified maximum size (e.g., 1500-2000 mm3), or when a predetermined treatment duration is completed.
-
5.4. At the endpoint, euthanize the mice and collect tumors for downstream analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-AKT).
6. Data Analysis
-
6.1. Plot the mean tumor volume ± SEM for each group over time.
-
6.2. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
6.3. Statistically analyze the differences in tumor volume between the treatment and control groups (e.g., using a t-test or ANOVA).
-
6.4. Analyze body weight data to assess toxicity.
Conclusion
The use of PI3K inhibitors in xenograft models is a cornerstone of preclinical cancer drug development. While specific protocols for this compound are yet to be published, the generalized methodologies presented here, derived from studies of other pan-PI3K inhibitors, provide a robust framework for its in vivo evaluation. Careful consideration of the compound's specific properties, particularly its formulation, and rigorous experimental design are paramount to obtaining reliable and translatable results. The provided diagrams and data tables serve as valuable resources for researchers embarking on the preclinical assessment of novel PI3K pathway inhibitors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CAS 1918151-65-1|DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR signaling in PI3KR2-overexpressing colon cancer stem cells reduces tumor growth due to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PI3K-IN-26 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-26 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Understanding the potency of inhibitors like this compound across various cancer cell lines is crucial for preclinical research and drug development. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
This document provides available data on the IC50 of this compound and a detailed protocol for determining its IC50 in various adherent and suspension cell lines using the MTT assay.
PI3K Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This proximity allows for the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.
Application Notes and Protocols for Flow Cytometry Analysis Following PI3K-IN-26 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, often leading to uncontrolled cell proliferation and resistance to therapy.[4][5][6][7] Consequently, the PI3K pathway has emerged as a key target for cancer drug development.[1][8][9] PI3K-IN-26 is a potent and selective inhibitor of the PI3K pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of cellular responses to this compound treatment using flow cytometry.
Mechanism of Action of PI3K Inhibitors
PI3K enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, generating key second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9][10] Activated Akt proceeds to phosphorylate a multitude of substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and activating anti-apoptotic factors (e.g., NF-κB).[10][11] Furthermore, the PI3K/Akt pathway stimulates cell cycle progression and protein synthesis, primarily through the activation of the mammalian target of rapamycin (mTOR).[5][10][11]
PI3K inhibitors like this compound competitively bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphoinositides and thereby blocking the entire downstream signaling cascade.[1] This inhibition leads to decreased Akt activation, resulting in the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation.[1][12][13]
Data Presentation
The following tables summarize illustrative quantitative data obtained from flow cytometry analyses of a human cancer cell line (e.g., HCT116) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle (DMSO) | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 91.7 ± 1.2 |
| This compound | 10 | 12.5 ± 1.5 | 5.8 ± 0.7 | 81.7 ± 2.0 |
| This compound | 50 | 28.9 ± 2.1 | 15.4 ± 1.8 | 55.7 ± 3.5 |
| This compound | 250 | 45.3 ± 3.2 | 25.1 ± 2.5 | 29.6 ± 4.1 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle (DMSO) | 0 | 45.3 ± 2.5 | 35.1 ± 1.9 | 19.6 ± 1.5 | 2.1 ± 0.4 |
| This compound | 10 | 55.8 ± 2.8 | 28.4 ± 1.7 | 15.8 ± 1.3 | 5.3 ± 0.6 |
| This compound | 50 | 68.2 ± 3.1 | 15.7 ± 1.4 | 10.1 ± 1.1 | 12.5 ± 1.2 |
| This compound | 250 | 75.1 ± 3.5 | 8.9 ± 1.0 | 6.0 ± 0.8 | 25.4 ± 2.1 |
Table 3: Phospho-Akt (Ser473) Analysis by Intracellular Staining
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of p-Akt (Ser473) | % Inhibition of p-Akt (Ser473) |
| Vehicle (DMSO) | 0 | 1250 ± 85 | 0 |
| This compound | 10 | 875 ± 62 | 30.0 |
| This compound | 50 | 450 ± 35 | 64.0 |
| This compound | 250 | 210 ± 20 | 83.2 |
Experimental Protocols
1. Protocol for Apoptosis Analysis using Annexin V-FITC and PI Staining
This protocol is designed to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[14][15]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
2. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.[16][17][18]
Materials:
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Protocol for Intracellular Staining of Phospho-Akt (Ser473)
This protocol is for the detection of the phosphorylation status of Akt, a key downstream effector of PI3K, as a pharmacodynamic marker of this compound activity.[19][20]
Materials:
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or a saponin-based buffer)
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473)
-
Secondary antibody: FITC- or Alexa Fluor 488-conjugated anti-rabbit IgG
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Harvest and wash the cells as previously described.
-
Fix the cells by resuspending the pellet in 1 mL of Fixation Buffer and incubating for 15 minutes at room temperature.
-
Centrifuge and wash the cells with PBS.
-
Permeabilize the cells by resuspending in 1 mL of ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
-
Centrifuge and wash the cells twice with PBS containing 1% BSA (Staining Buffer).
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody against phospho-Akt (Ser473) at the recommended dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis after this compound treatment.
Caption: Quadrant analysis for apoptosis detection by Annexin V and PI staining.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. onclive.com [onclive.com]
- 9. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating PI3K Pathway Mutations using PI3K-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in human cancers, making the PI3K pathway a key target for therapeutic development.[2][3] PI3K-IN-26 is a potent inhibitor of PI3K, demonstrating significant activity in preclinical models. These application notes provide a comprehensive guide for utilizing this compound to investigate the consequences of PI3K pathway mutations and to assess its therapeutic potential.
Mechanism of Action
The PI3K family of lipid kinases, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular functions. Oncogenic mutations in the PI3K pathway often lead to constitutive production of PIP3, resulting in sustained AKT activation and uncontrolled cell growth and survival.[3]
This compound is a small molecule inhibitor designed to target the kinase activity of PI3K, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream signaling.
Quantitative Data
This compound has demonstrated potent inhibition of PI3K activity in cancer cell lines. The following table summarizes the key in vitro activity data available for this compound.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | SU-DHL-6 | Cell Viability | 36 nM | [4][5] |
Note: Further characterization of this compound across a panel of cell lines with different PI3K pathway mutations (e.g., PIK3CA hotspot mutations, PTEN null) is recommended to fully elucidate its activity profile.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cells with and without PI3K pathway mutations.
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with wild-type PI3K, PIK3CA mutations, PTEN loss)
-
Complete cell culture medium
-
96-well clear or white-walled tissue culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipette
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from a concentrated stock solution. A typical concentration range to start with could be 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound is a valuable tool for investigating the role of the PI3K pathway in cancer. The protocols outlined in these application notes provide a starting point for characterizing the cellular effects of this inhibitor, particularly in the context of PI3K pathway mutations. Further experiments, such as in vivo efficacy studies in xenograft models with defined PI3K pathway alterations, will be crucial in fully evaluating the therapeutic potential of this compound.
References
Application Notes and Protocols for PI3K-IN-26 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][2][6][7] Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[8][9][10][11] These models often exhibit distinct cellular behaviors and responses to therapeutic agents, highlighting the importance of evaluating drug candidates in a more physiologically relevant context.[12][13][14]
PI3K-IN-26 is a potent and selective inhibitor of the PI3K pathway. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D spheroid culture models to assess its anti-cancer efficacy and elucidate its mechanism of action. While direct data for this compound in 3D spheroids is emerging, the following protocols and data presentation formats are based on established methodologies for other PI3K inhibitors in similar model systems.[11][12][15]
Mechanism of Action and Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that is activated by various growth factors and cytokines.[6][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT.[6][7] Activated AKT, in turn, modulates a plethora of downstream targets to promote cell survival, growth, and proliferation.[2][4] this compound exerts its inhibitory effect by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and shutting down the downstream signaling cascade.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound in 3D spheroid models.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line | Treatment Group | Concentration (µM) | Spheroid Diameter (µm) at Day 7 (Mean ± SD) | % Growth Inhibition |
| MCF-7 | Vehicle Control | 0 | 550 ± 25 | 0% |
| This compound | 0.1 | 480 ± 20 | 12.7% | |
| This compound | 1 | 350 ± 18 | 36.4% | |
| This compound | 10 | 210 ± 15 | 61.8% | |
| MDA-MB-231 | Vehicle Control | 0 | 620 ± 30 | 0% |
| This compound | 0.1 | 590 ± 28 | 4.8% | |
| This compound | 1 | 450 ± 22 | 27.4% | |
| This compound | 10 | 280 ± 19 | 54.8% |
Table 2: IC50 Values of this compound in 2D vs. 3D Culture
| Cell Line | Culture Condition | IC50 (µM) (Mean ± SD) |
| MCF-7 | 2D Monolayer | 0.8 ± 0.1 |
| 3D Spheroid | 2.5 ± 0.3 | |
| MDA-MB-231 | 2D Monolayer | 1.2 ± 0.2 |
| 3D Spheroid | 4.1 ± 0.5 |
Table 3: Effect of this compound on Apoptosis in 3D Spheroids (Caspase-3/7 Activity)
| Cell Line | Treatment Group | Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| MCF-7 | Vehicle Control | 0 | 1.0 |
| This compound | 1 | 2.8 ± 0.4 | |
| This compound | 10 | 5.2 ± 0.7 | |
| MDA-MB-231 | Vehicle Control | 0 | 1.0 |
| This compound | 1 | 2.1 ± 0.3 | |
| This compound | 10 | 4.5 ± 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation.
Figure 2: Workflow for 3D spheroid formation using the liquid overlay technique.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Proceed with downstream assays such as growth assessment or viability assays.
Protocol 3: Spheroid Growth Assessment
This protocol describes how to monitor the effect of this compound on spheroid growth over time.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Inverted microscope with a camera and imaging software
Procedure:
-
At designated time points (e.g., Day 0, 3, 5, 7 of treatment), capture brightfield images of the spheroids in each well.
-
Use imaging software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the average spheroid diameter for each treatment group.
-
Calculate the percentage of growth inhibition using the following formula: % Growth Inhibition = [1 - (Mean diameter of treated spheroid / Mean diameter of vehicle control spheroid)] x 100
Protocol 4: Cell Viability Assay (ATP-based)
This protocol measures the viability of cells within the spheroid after treatment.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Allow the plate containing the treated spheroids to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control.
Figure 3: General experimental workflow for testing this compound in 3D spheroid models.
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for the evaluation of anti-cancer therapeutics like this compound. The protocols and data presentation formats outlined in these application notes offer a standardized approach to investigate the efficacy and mechanism of action of PI3K inhibitors in a 3D context. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental objectives. The differential response often observed between 2D and 3D cultures underscores the importance of incorporating such models early in the drug discovery pipeline to better predict in vivo outcomes.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for 3D screening of lung cancer spheroids using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | High-Content Monitoring of Drug Effects in a 3D Spheroid Model [frontiersin.org]
- 10. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alteration of Cellular Behavior and Response to PI3K Pathway Inhibition by Culture in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI3K-IN-26 Cellular Activity
Welcome to the technical support center for PI3K-IN-26. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where this compound is not showing the expected activity in cellular assays.
Important Note: "this compound" is not a publicly registered compound name. The following troubleshooting guide provides advice applicable to novel or generic phosphoinositide 3-kinase (PI3K) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PI3K inhibitor?
A1: PI3K inhibitors block the catalytic activity of phosphoinositide 3-kinases. These enzymes are crucial for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key second messenger that activates downstream signaling pathways, most notably the AKT/mTOR pathway, which regulates essential cellular processes like cell growth, proliferation, survival, and metabolism.[1] By inhibiting PI3K, these compounds aim to reduce PIP3 levels and suppress the pro-survival signaling of the PI3K/AKT/mTOR cascade.[1]
Q2: My PI3K inhibitor is active in biochemical assays but not in my cell-based assay. What are the common reasons for this discrepancy?
A2: This is a common challenge in drug discovery. Several factors can cause this issue:
-
Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target.
-
Compound Stability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Assay Conditions: The chosen cell line, serum concentration in the media, or the inhibitor concentration range may not be optimal.
-
Target Engagement: Even if the compound enters the cell, it may not be engaging with the PI3K target effectively in the complex cellular environment.
Q3: How can I confirm that the PI3K pathway is active in my chosen cell line?
A3: Before testing an inhibitor, it's crucial to confirm that the PI3K pathway is active and responsible for the phenotype you are measuring (e.g., proliferation). You can do this by:
-
Assessing Basal Phospho-AKT Levels: Use Western blotting to check for the baseline levels of phosphorylated AKT (at Ser473 and/or Thr308), a key downstream marker of PI3K activity. High basal p-AKT levels suggest pathway activation.
-
Growth Factor Stimulation: In serum-starved cells, stimulate the pathway with a growth factor like insulin or IGF-1 and observe a robust increase in p-AKT levels.[2]
-
Using a Positive Control Inhibitor: Treat your cells with a well-characterized, cell-permeable PI3K inhibitor (e.g., LY294002, Wortmannin) to ensure that you can pharmacologically inhibit the pathway and observe the expected downstream effects.[3]
Q4: What are the key downstream biomarkers to measure PI3K inhibition in cells?
A4: The most direct and widely accepted biomarker for PI3K activity is the phosphorylation status of AKT. A significant decrease in phosphorylated AKT (p-AKT) at Ser473 or Thr308 upon treatment with the inhibitor is a strong indicator of target engagement and pathway inhibition. Other downstream markers include the phosphorylation of PRAS40 and FOXO3.[2]
Troubleshooting Guide: this compound Inactivity in Cells
This guide provides a structured approach to identifying the root cause of this compound inactivity in your cellular experiments.
Step 1: Verify Compound Integrity and Handling
Question: Is the this compound compound itself viable?
| Potential Issue | Troubleshooting Action | Success Indicator |
| Compound Degradation | Confirm the correct storage conditions (temperature, light protection). Prepare fresh stock solutions from powder. | Activity is restored with a freshly prepared solution. |
| Incorrect Concentration | Verify calculations for serial dilutions. Consider measuring the concentration of the stock solution spectrophotometrically if possible. | A known active control inhibitor shows expected potency. |
| Solubility Issues | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO). Check for precipitation in the stock solution and final culture medium. If solubility is low, consider using a different solvent or formulation. | No visible precipitate in the final culture medium. |
Step 2: Optimize Experimental Design and Conditions
Question: Are the assay conditions suitable for observing this compound activity?
| Potential Issue | Troubleshooting Action | Success Indicator |
| Inappropriate Cell Line | Choose a cell line with a known dependency on the PI3K pathway (e.g., PTEN-null or PIK3CA-mutant cancer cells). | A positive control PI3K inhibitor shows a potent anti-proliferative or pro-apoptotic effect. |
| Serum Interference | Serum contains growth factors that strongly activate the PI3K pathway, potentially masking the inhibitor's effect. Reduce serum concentration or serum-starve cells before and during treatment. | Increased sensitivity to the inhibitor is observed at lower serum concentrations. |
| Insufficient Incubation Time | The inhibitor may require more time to permeate the cells and inhibit the target. Perform a time-course experiment (e.g., 2, 6, 24, 48 hours). | A time-dependent decrease in p-AKT levels or the desired phenotypic effect is observed. |
| Inadequate Concentration Range | The effective concentration might be higher than tested. Broaden the concentration range of the inhibitor in your dose-response studies. | A dose-dependent inhibitory effect is observed at higher concentrations. |
Step 3: Investigate Cellular Mechanisms of Inactivity
Question: Are cellular factors preventing this compound from reaching its target?
| Potential Issue | Troubleshooting Action | Success Indicator |
| Poor Cell Permeability | If the compound structure is known, assess its physicochemical properties (e.g., LogP, polar surface area) for potential permeability issues. Consider using cell lines with different membrane compositions. | Modified analogs of the compound with improved permeability show activity. |
| Drug Efflux | Use cell lines with known expression of efflux pumps (e.g., MDR1). Test the inhibitor in the presence of an efflux pump inhibitor (e.g., verapamil). | The activity of this compound is enhanced in the presence of an efflux pump inhibitor. |
| Compound Metabolism | Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. If the compound is rapidly metabolized, consider using metabolic inhibitors or modifying the compound's structure to block metabolic sites. | The parent compound remains stable over the course of the experiment. |
| Target Mutations | If using a cell line with acquired resistance, sequence the PI3K gene to check for mutations in the drug-binding pocket, such as "gatekeeper" mutations, which can block drug access.[4][5][6] | The inhibitor shows activity in cell lines with wild-type PI3K. |
Experimental Protocols
Protocol: Assessing PI3K Inhibition via Western Blot for Phospho-AKT (Ser473)
This protocol describes a standard method to measure the inhibition of PI3K signaling by analyzing the phosphorylation status of its downstream effector, AKT.
1. Cell Seeding and Treatment: a. Seed your chosen cells (e.g., PC-3, a PTEN-null prostate cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. b. Allow cells to adhere overnight. c. The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce basal signaling. d. Treat the cells with a dose-response of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours). Include a positive control inhibitor.
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. Western Blotting: a. Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C. g. The next day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. i. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein like GAPDH or β-actin.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-AKT signal to the total AKT or housekeeping protein signal. c. Plot the normalized p-AKT levels against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A systematic workflow for troubleshooting PI3K inhibitor inactivity in cellular assays.
Caption: A decision tree to diagnose the cause of PI3K inhibitor inactivity.
References
- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 5. Research reveals why cancers stop responding to kinase-blocking drugs and come back stronger | EurekAlert! [eurekalert.org]
- 6. nyu.edu [nyu.edu]
PI3K-IN-26 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-26. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent phosphoinositide 3-kinase (PI3K) inhibitor.[1] The PI3K pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] In many cancers, this pathway is hyperactivated due to mutations in PI3K itself or upstream components like receptor tyrosine kinases and Ras, or due to the loss of the tumor suppressor PTEN.[3][5] this compound exerts its effect by inhibiting the catalytic activity of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, leading to reduced cancer cell growth and survival.[3][6]
Q2: What are the primary challenges when working with this compound?
A major challenge when working with many small molecule inhibitors, including potentially this compound, is their low solubility in aqueous solutions. This can lead to issues with stock solution preparation, precipitation in cell culture media, and difficulties in formulating the compound for in vivo studies.
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What is the recommended solvent?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent for many PI3K inhibitors.[7][8][9][10] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[8]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Directly adding a highly concentrated DMSO stock solution to an aqueous medium can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.[7]
-
Step 1: High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Sonication may be used to aid dissolution.[7]
-
Step 2: Intermediate Dilution: Create an intermediate dilution of the stock solution in DMSO.
-
Step 3: Final Working Solution: Slowly add the intermediate dilution to your pre-warmed (37°C) cell culture medium while vortexing or mixing gently to ensure rapid and even distribution.[7] The final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[11]
Q5: I observed precipitation in my diluted this compound solution even after following the recommended procedure. What should I do?
If precipitation still occurs, you can try the following:
-
Pre-warming: Ensure both your stock solution and the culture medium are pre-warmed to 37°C before mixing.[7]
-
Sonication: If precipitation occurs during dilution, gentle sonication in a water bath may help to redissolve the compound.[7] However, prolonged or high-energy sonication should be avoided as it may affect the compound's integrity.
Quantitative Data Summary
Table 1: General Solubility of PI3K Inhibitors in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Generally soluble up to high concentrations (e.g., 10 mM or higher) | The solvent of choice for preparing stock solutions. Use of fresh, anhydrous DMSO is recommended.[8] |
| Ethanol | Moderately soluble | Can be used as an alternative solvent for some inhibitors. |
| Water | Insoluble or very poorly soluble | Direct dissolution in aqueous buffers is generally not feasible. |
Table 2: Example Formulations for In Vivo Studies with Poorly Soluble PI3K Inhibitors
| Formulation Component | Purpose | Example Concentration |
| PEG400 | Solubilizing agent | 30% |
| Tween 80 | Surfactant to improve stability | 5% |
| Propylene glycol | Co-solvent | 10% |
| Saline / Water | Vehicle | To final volume |
| Carboxymethyl cellulose (CMC) | Suspending agent | 0.5% |
Note: These are general formulations and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for short intervals until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 1 µM Working Solution of this compound in Cell Culture Medium
-
Thaw Stock Solution: Thaw a 10 mM aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Final Dilution: Add the appropriate volume of the 1 mM intermediate solution to the pre-warmed medium to achieve the final desired concentration of 1 µM. For example, add 1 µL of the 1 mM solution to 1 mL of medium.
-
Mixing: Immediately and gently mix the solution to ensure homogeneity and prevent precipitation.
-
Application: Use the freshly prepared working solution for your cell-based assays.
Visualizations
Caption: The PI3K signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. This compound|CAS 1918151-65-1|DC Chemicals [dcchemicals.com]
- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K drives the de novo synthesis of coenzyme A from vitamin B5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PI3K-IN-26 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the experimental concentration of PI3K-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. This compound exerts its effect by inhibiting the catalytic activity of PI3K, thereby blocking the downstream signaling cascade.
Q2: What is a good starting concentration for this compound in my experiments?
A good starting point for determining the optimal concentration of this compound is to consider its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 36 nM for SU-DHL-6 cells.[1][2] However, the optimal concentration can vary significantly depending on the cell type, experimental conditions, and the specific biological question being addressed. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are crucial for maintaining its activity. For long-term storage, the compound in powder form should be stored at -20°C for up to 2 years.[1] For short-term use, a stock solution can be prepared in dimethyl sulfoxide (DMSO). A stock solution in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response curve to determine the effective concentration range.
-
Compound Inactivity: Ensure that the compound has been stored correctly and that the stock solution is not expired.
-
Cell Line Resistance: Some cell lines may be inherently resistant to PI3K inhibition due to alternative signaling pathways or mutations downstream of PI3K.
-
Incorrect Experimental Readout: Confirm that the assay you are using is sensitive enough to detect the expected biological effect. For example, when assessing pathway inhibition, it is crucial to measure the phosphorylation status of downstream targets like Akt.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
High cytotoxicity at low concentrations could be due to:
-
On-target Toxicity: The PI3K pathway is essential for the survival of many cell types. Potent inhibition can lead to apoptosis. Consider using a lower concentration range or a shorter treatment duration.
-
Off-target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[3] It is important to perform experiments to confirm that the observed phenotype is due to the inhibition of the PI3K pathway. This can be done by rescuing the phenotype with a constitutively active downstream effector or by using a structurally different PI3K inhibitor.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels.
Q3: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
To confirm on-target activity, you should assess the phosphorylation status of key downstream effectors of the PI3K pathway. A common and reliable method is to perform a Western blot analysis to measure the levels of phosphorylated Akt (p-Akt) at key residues such as Ser473 and Thr308. A dose-dependent decrease in p-Akt levels upon treatment with this compound would indicate successful target engagement.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H18N6OS | [1] |
| Molecular Weight | 402.47 g/mol | [1] |
| IC50 (SU-DHL-6 cells) | 36 nM | [1][2] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the medium from the cells and add the prepared drug dilutions. Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-Akt Levels
This protocol details the steps to assess the inhibition of the PI3K pathway by measuring the phosphorylation of Akt.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-p-Akt Thr308, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal and the loading control.
Mandatory Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
PI3K-IN-26 degradation and stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PI3K-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K).[1][2][3] It exerts its effects by blocking the activity of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2] The hyperactivation of this pathway is a common event in human cancers.[2] this compound has a reported IC50 of 36 nM for SU-DHL-6 cells.[1][2][3]
Q2: What are the basic chemical properties of this compound?
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H18N6OS |
| Molecular Weight | 402.47 g/mol |
| CAS Number | 1918151-65-1 |
| Appearance | Solid |
Source: DC Chemicals Safety Data Sheet[4]
Q3: How should I store this compound powder and solutions?
Proper storage is critical to maintain the stability and activity of this compound. Recommended storage conditions are outlined below.
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Source: DC Chemicals Datasheet[1]
Q4: What are the known hazards and safety precautions for handling this compound?
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] When handling this compound, it is important to:
-
Avoid inhalation, and contact with eyes and skin.[4]
-
Use in a well-ventilated area.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid release into the environment.[4]
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[4]
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Troubleshooting Guides
Issue: Solubility Problems
Recommended Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Detailed Steps:
-
Primary Solvent Choice: Based on vendor datasheets, DMSO is the recommended solvent for creating stock solutions.[1]
-
Enhance Dissolution: If the compound does not readily dissolve, gentle vortexing or sonication in a water bath can help.
-
Gentle Warming: Warming the solution to approximately 37°C may increase solubility. Avoid excessive heat, which could degrade the compound.
-
Alternative Solvents: If DMSO is incompatible with your experimental setup, other organic solvents such as ethanol or DMF can be tested. Perform small-scale solubility tests first.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to likely poor water solubility. Dilute a high-concentration stock solution (e.g., in DMSO) into your aqueous experimental medium. Be mindful of the final DMSO concentration and its potential effects on your assay.
Issue: Compound Instability or Degradation in Experimental Medium
While this compound is stable under recommended storage conditions, its stability in aqueous experimental buffers over the course of an experiment may vary.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Assess Stability: If you suspect instability in your experimental buffer, you can perform a simple stability assessment.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (e.g., 1 mg)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Calculation:
-
The molecular weight of this compound is 402.47 g/mol .
-
To prepare a 10 mM (0.01 mol/L) solution from 1 mg (0.001 g):
-
Volume (L) = Amount (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 402.47 g/mol ) = 0.000248 L
-
Volume (µL) = 248.5 µL
-
-
-
Procedure:
-
Weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 248.5 µL of anhydrous DMSO to the tube.
-
Vortex gently until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Protocol: General Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a framework to evaluate the stability of this compound in your specific experimental buffer over a relevant time course.
-
Objective: To determine if this compound degrades in the experimental buffer over the duration of the experiment.
-
Methodology:
-
Prepare a fresh working solution of this compound in your experimental buffer at the final desired concentration by diluting your DMSO stock.
-
Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the active compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the peak area corresponding to this compound over time would indicate degradation.
-
-
Interpretation:
-
Stable: If the peak area remains consistent across the time points, the compound is stable under your experimental conditions.
-
Unstable: If the peak area significantly decreases, the compound is degrading. In this case, consider reducing the incubation time or preparing fresh compound solutions at intermediate points during your experiment.
-
References
PI3K-IN-26 In Vivo Toxicity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected in vivo toxicity observed with the investigational compound PI3K-IN-26. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during in vivo experiments with this compound.
Issue 1: Unexpected Animal Mortality at Previously Tolerated Doses
-
Question: We observed sudden mortality in our mouse cohort at a 50 mg/kg dose of this compound, which was previously reported as well-tolerated in preliminary studies. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
-
Vehicle Formulation: The vehicle used to dissolve this compound can have its own toxicity profile. Ensure the current vehicle is identical to the one used in prior studies. Certain solubilizing agents, like some cyclodextrins or high concentrations of DMSO, can cause hemolysis or nephrotoxicity when administered intravenously.
-
Animal Strain and Health Status: The genetic background, age, sex, and underlying health of the animal model can significantly impact drug tolerance. Verify that the strain and health status of the current cohort match those of the initial studies. Subclinical infections can also exacerbate drug toxicity.
-
Compound Stability: this compound may degrade into more toxic byproducts. Confirm the purity and stability of your current batch of the compound via methods like HPLC-MS.
-
Issue 2: Severe Hyperglycemia and Weight Loss
-
Question: Our rat models are exhibiting severe hyperglycemia and rapid weight loss after three days of daily dosing with this compound at 30 mg/kg. Is this an expected on-target effect?
-
Answer: Yes, this is a known class-effect for inhibitors of the PI3K/Akt/mTOR pathway. The PI3K pathway is central to insulin signaling.
-
Mechanism: Inhibition of PI3Kα and PI3Kδ can disrupt glucose uptake in peripheral tissues and modulate insulin secretion, leading to hyperglycemia.
-
Troubleshooting Steps:
-
Dose Reduction: Determine the minimum effective dose to reduce the impact on glucose metabolism.
-
Intermittent Dosing: Explore alternative dosing schedules (e.g., every other day) to allow for metabolic recovery.
-
Supportive Care: Provide nutritional support and monitor blood glucose levels closely. Consider co-administration of insulin or other glucose-lowering agents, though this may confound experimental results.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common off-target effects observed with this compound in vivo?
-
A1: Based on preliminary toxicology screens, common off-target effects include transient elevation of liver enzymes (ALT, AST) and mild neutropenia. These effects appear to be dose-dependent and reversible upon cessation of treatment.
-
-
Q2: How should I properly formulate this compound for intravenous administration?
-
A2: A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, it is critical to first assess the solubility and stability of this compound in your chosen vehicle. A small pilot study to evaluate vehicle tolerability alone is highly recommended.
-
-
Q3: Are there any known drug-drug interactions with this compound?
-
A3: Formal drug-drug interaction studies have not been completed. However, caution is advised when co-administering compounds metabolized by cytochrome P450 enzymes, as this compound has shown moderate inhibition of CYP3A4 in vitro.
-
Data Presentation
Table 1: Comparative Toxicity of this compound in Rodent Models
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Maximum Tolerated Dose (MTD) | 75 mg/kg (Single IV dose) | 60 mg/kg (Single IV dose) |
| LD50 | 120 mg/kg (Single IV dose) | 100 mg/kg (Single IV dose) |
| Primary Toxicities | Hyperglycemia, transient neutropenia | Hyperglycemia, elevated liver enzymes |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 10% DMSO, 40% PEG300, 50% Saline |
Table 2: In Vitro Off-Target Kinase Profiling (Top 5 Hits)
| Kinase | IC50 (nM) | Potential Clinical Implication |
| PI3Kα | 5 | On-target |
| PI3Kβ | 8 | On-target |
| mTOR | 45 | On-target (PI3K/mTOR inhibitor) |
| GSK3β | 850 | Potential for neurological side effects |
| CDK9 | 1200 | Potential for cell cycle disruption |
Experimental Protocols
Protocol 1: Assessment of Acute In Vivo Toxicity
-
Animal Model: Use 8-10 week old, healthy C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
-
Grouping: Divide animals into a vehicle control group and at least four this compound dose groups (e.g., 25, 50, 75, 100 mg/kg).
-
Formulation: Prepare this compound in a sterile vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) on the day of dosing.
-
Administration: Administer a single dose via intravenous (IV) injection.
-
Monitoring: Observe animals continuously for the first 4 hours, then at 8, 12, and 24 hours post-dose. Record clinical signs of toxicity (e.g., lethargy, ataxia, labored breathing).
-
Data Collection: Monitor body weight and survival for 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect blood for clinical chemistry and hematology. Collect major organs for histopathological analysis.
Protocol 2: Blood Glucose Monitoring
-
Animal Model: Use 8-10 week old, healthy Sprague-Dawley rats.
-
Baseline: Measure baseline blood glucose from the tail vein using a standard glucometer before dosing.
-
Dosing: Administer this compound or vehicle via the desired route.
-
Time Points: Measure blood glucose at 1, 2, 4, 8, and 24 hours post-dose.
-
Data Analysis: Plot the mean blood glucose levels for each group over time. Compare the treated groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity of this compound.
Caption: Logical relationships between toxicity causes and troubleshooting steps.
How to reduce PI3K-IN-26 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of PI3K-IN-26.
Disclaimer: Publicly available information on the specific isoform selectivity and broad kinase selectivity profile of this compound is limited. Therefore, this guide provides general strategies for assessing and reducing off-target effects applicable to potent phosphoinositide 3-kinase (PI3K) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a PI3K inhibitor like this compound?
A1: Off-target effects of PI3K inhibitors can arise from the inhibition of other kinases or non-kinase proteins. Given the structural similarity among kinase ATP-binding sites, even relatively selective inhibitors may affect other kinases, especially at higher concentrations. Common off-target pathways that can be inadvertently modulated include the MAPK/ERK and other cell signaling pathways. It is also important to distinguish between off-target effects and on-target toxicities that result from the inhibition of the PI3K pathway in non-target cells or tissues.
Q2: I'm observing unexpected phenotypes in my experiment. How can I determine if they are due to off-target effects of this compound?
A2: Unexpected phenotypes should be investigated systematically. First, perform a dose-response experiment to see if the phenotype is observed at concentrations consistent with the IC50 of this compound for its intended target. Second, use a structurally unrelated PI3K inhibitor with a different off-target profile as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Third, if available, a rescue experiment where you express a drug-resistant mutant of the target PI3K isoform can help confirm on-target engagement. Finally, consider performing a kinase panel screen to identify potential off-target kinases of this compound.
Q3: What is the difference between an on-target and an off-target effect?
A3: An on-target effect is a direct consequence of inhibiting the intended molecular target (in this case, a PI3K isoform). These can be desirable (e.g., cancer cell death) or undesirable (e.g., hyperglycemia due to PI3Kα inhibition in metabolic tissues)[1][2]. An off-target effect results from the inhibitor binding to and modulating the activity of a different, unintended molecule, which can lead to unexpected biological responses.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the inhibitor. A thorough dose-response curve should be established for your specific cell line or experimental system to determine the optimal concentration that inhibits the PI3K pathway without causing widespread off-target activity. Additionally, limiting the duration of exposure to the inhibitor can also reduce the likelihood of off-target effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Problem: Unexpected or inconsistent experimental results.
Step 1: Verify Inhibitor Potency and On-Target Activity
-
Rationale: Before investigating off-target effects, confirm that this compound is active and engaging its intended target in your experimental system.
-
Action:
-
Perform a dose-response curve and measure the phosphorylation of a direct downstream target of PI3K, such as AKT (at Ser473 and Thr308), using Western blotting.
-
Compare the effective concentration in your assay with the known IC50 of this compound (36 nM in SU-DHL-6 cells)[3].
-
Step 2: Titrate the Inhibitor Concentration
-
Rationale: Off-target effects are often more pronounced at higher concentrations. Using the lowest effective concentration is key to minimizing them.
-
Action:
-
Based on your dose-response data, select a concentration that gives significant inhibition of p-AKT without being in the plateau phase of the curve.
-
Re-run your experiment with this optimized concentration.
-
Step 3: Use Orthogonal Controls
-
Rationale: Using multiple, structurally distinct inhibitors for the same target can help differentiate on-target from off-target effects.
-
Action:
-
Select another well-characterized PI3K inhibitor with a known and different selectivity profile.
-
Treat your cells with this control inhibitor at an equipotent dose for PI3K inhibition.
-
If the unexpected phenotype persists with the control inhibitor, it is more likely an on-target effect. If it is unique to this compound, it may be an off-target effect.
-
Step 4: Assess Off-Target Pathway Activation
-
Rationale: Some PI3K inhibitors are known to induce feedback activation of other signaling pathways, such as the MAPK/ERK pathway.
-
Action:
-
Perform Western blot analysis for key signaling nodes outside of the PI3K pathway, such as p-ERK, p-JNK, and p-p38, in cells treated with this compound.
-
An increase in phosphorylation of these proteins could indicate a compensatory feedback loop or an off-target effect.
-
Step 5: Consider a Kinase Selectivity Screen
-
Rationale: If reducing the concentration and using controls do not resolve the issue, a broader screen can identify specific off-target kinases.
-
Action:
-
Submit this compound to a commercial kinase profiling service. These services test the inhibitor against a large panel of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-targets.
-
Follow up with IC50 determinations for any significant hits.
-
Quantitative Data Summary
The following table provides an example of how to present kinase selectivity data. Researchers should generate similar tables for this compound to understand its specific activity profile.
Table 1: Example Kinase Selectivity Profile for a Hypothetical PI3K Inhibitor
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PI3Kα) |
| PI3Kα | 10 | 1 |
| PI3Kβ | 150 | 15 |
| PI3Kδ | 25 | 2.5 |
| PI3Kγ | 80 | 8 |
| mTOR | 500 | 50 |
| Off-Target Hit 1 | 800 | 80 |
| Off-Target Hit 2 | >10,000 | >1000 |
Experimental Protocols
Protocol 1: Western Blotting for PI3K Pathway Inhibition
-
Cell Lysis:
-
Seed and treat cells with a dose range of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Proliferation Assay (e.g., using a Resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
Assay:
-
Add the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Analysis: Plot the data and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for troubleshooting off-target effects.
Caption: Decision tree for interpreting unexpected results.
References
Technical Support Center: PI3K-IN-26 Resistance Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating challenges associated with the development of cell line resistance to PI3K inhibitors, using "PI3K-IN-26" as a representative compound. The guidance provided is based on established principles for PI3K inhibitors and can be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action of PI3K inhibitors like this compound?
PI3K (Phosphoinositide 3-kinase) inhibitors are a class of targeted therapy drugs that block the activity of the PI3K enzyme.[1][2][3][4] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6][7] In many cancers, this pathway is hyperactivated due to genetic mutations or other alterations, leading to uncontrolled cell growth.[1][2][8] PI3K inhibitors work by blocking the conversion of PIP2 to PIP3, a critical step in the activation of this pathway, thereby inhibiting downstream signaling and suppressing tumor growth.[1][5]
2. What are the common mechanisms by which cancer cells develop resistance to PI3K inhibitors?
Resistance to PI3K inhibitors can emerge through various mechanisms, broadly categorized as:
-
Genetic Alterations:
-
Secondary Mutations in PIK3CA: Mutations in the gene encoding the p110α catalytic subunit of PI3K can prevent the inhibitor from binding effectively.
-
Amplification of PIK3CA or other pathway components: Increased copies of the PIK3CA gene can lead to higher levels of the PI3K enzyme, overwhelming the inhibitor.[9]
-
Mutations in downstream effectors: Activating mutations in downstream components like AKT or mTOR can bypass the need for PI3K signaling.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER2, or IGF-1R can activate parallel signaling pathways, like the RAS/MEK/ERK pathway, to promote cell survival.[5][9]
-
Activation of other signaling nodes: Pathways like the NOTCH/c-MYC axis or the PIM kinase pathway can be activated to sustain proliferation independently of the PI3K pathway.[10][11][12]
-
-
Transcriptional and Epigenetic Changes:
-
Alterations in gene expression patterns can lead to the upregulation of pro-survival genes or the downregulation of apoptotic genes.
-
3. How long does it typically take to generate a this compound resistant cell line in vitro?
The timeline for developing a resistant cell line can vary significantly depending on the cell line's intrinsic characteristics, the starting concentration of the inhibitor, and the incremental dosing strategy. Generally, it can take anywhere from several weeks to a few months of continuous culture with gradually increasing concentrations of the drug.[13][14] It is a gradual process of selecting for and expanding the population of resistant cells.[13][15]
Troubleshooting Guide
This guide addresses common issues encountered during the generation and characterization of this compound resistant cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Massive cell death after initial this compound treatment. | The initial concentration of this compound is too high. | Determine the IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Start the resistance development protocol at a concentration below the IC50, typically in the IC10-IC20 range.[15][16] |
| Cells are not developing resistance; they continue to die at each concentration increase. | The incremental increase in drug concentration is too steep. The cell line may have a low intrinsic capacity to develop resistance. | Use a more gradual dose-escalation strategy. Increase the concentration by smaller increments (e.g., 1.2 to 1.5-fold).[15] Allow the cells more time to recover and repopulate between dose escalations. Consider that not all cell lines will readily develop high levels of resistance. |
| Resistant phenotype is lost after removing this compound from the culture medium. | The resistance mechanism is transient or dependent on continuous drug pressure. | Maintain a low dose of this compound in the culture medium to sustain the resistant phenotype. Periodically re-characterize the resistance level. |
| High variability in experimental results with the resistant cell line. | The resistant cell population is heterogeneous. Mycoplasma contamination. | Perform single-cell cloning (e.g., by limiting dilution) to establish a monoclonal resistant cell line with a more uniform phenotype.[15] Regularly test all cell cultures for mycoplasma contamination. |
| The resistant cell line shows cross-resistance to other PI3K inhibitors but not to drugs with different mechanisms of action. | The resistance mechanism is specific to the PI3K pathway (e.g., target modification or pathway reactivation). | This is an expected outcome and helps to confirm the specificity of the resistance mechanism. Use this information to investigate the underlying molecular changes. |
| The resistant cell line shows unexpected sensitivity to another drug. | The acquired resistance mechanism may have created a new vulnerability (synthetic lethality). | This is a valuable finding. Investigate the mechanism of collateral sensitivity to identify potential combination therapies. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the continuous exposure method for developing a drug-resistant cell line.
1. Determine the Initial Inhibitor Concentration: a. Plate the parental cancer cell line in 96-well plates at a predetermined optimal density. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.[16] d. The starting concentration for generating the resistant line should be the IC10-IC20 of the parental cells.[15]
2. Continuous Drug Exposure and Dose Escalation: a. Culture the parental cells in a T-25 or T-75 flask with medium containing the starting concentration of this compound. b. When the cells reach 70-80% confluency, passage them and re-plate them in the same drug concentration. c. Once the cells have a stable growth rate at this concentration, increase the this compound concentration by approximately 1.5 to 2-fold.[13] d. Initially, you may observe significant cell death. Allow the surviving cells to repopulate. e. Repeat this process of gradual dose escalation. The entire process may take several months.[14] f. Cryopreserve cells at each successful concentration step as backups.[13][14]
3. Confirmation of Resistance: a. Once the cells are stably proliferating at a significantly higher concentration of this compound (e.g., 10-fold higher than the parental IC50), perform a dose-response experiment. b. Compare the IC50 of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype. c. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 1 indicates resistance.[15]
Protocol 2: Characterization of Resistance Mechanisms
1. Western Blot Analysis: a. Culture parental and resistant cells in the presence and absence of this compound. b. Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6K) and parallel pathways (e.g., p-ERK). c. This will help determine if the PI3K pathway is reactivated or if bypass pathways are activated in the resistant cells.
2. Gene Expression Analysis (qRT-PCR or RNA-Seq): a. Extract RNA from parental and resistant cells. b. Perform qRT-PCR to analyze the expression of specific genes known to be involved in PI3K inhibitor resistance (e.g., genes encoding RTKs, c-MYC). c. For a more comprehensive analysis, perform RNA-sequencing to identify global changes in gene expression.
3. Genetic Analysis (Sanger Sequencing or Next-Generation Sequencing): a. Extract genomic DNA from parental and resistant cells. b. Use Sanger sequencing to look for specific mutations in the PIK3CA gene. c. For a broader analysis of potential mutations, perform whole-exome or targeted next-generation sequencing.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound resistant cell line.
Caption: A logical troubleshooting guide for common issues in resistance development.
References
- 1. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving PI3K-IN-26 bioavailability for in vivo studies
Welcome to the technical support resource for PI3K-IN-26. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges related to the bioavailability of this compound in in vivo studies.
PI3K Signaling Pathway Overview
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling network that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common feature in many cancers, making it a key therapeutic target.[1][3][4] this compound is a potent and selective inhibitor designed to target this pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
A: this compound is a potent, selective, small-molecule inhibitor of the Class I PI3K enzymes. Like many kinase inhibitors, its chemical structure, which is optimized for high affinity to the ATP-binding pocket of the kinase, results in poor physicochemical properties for oral absorption.[5][6][7] The primary challenges are its very low aqueous solubility and high lipophilicity, which often lead to low and variable oral bioavailability.[5][6] These properties can cause the compound to have dissolution rate-limited absorption, making it difficult to achieve consistent and adequate therapeutic exposure in animal models.[7]
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | 485.5 g/mol | Acceptable (within Lipinski's Rule of 5) |
| LogP | 4.8 | High Lipophilicity; may lead to poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very Low; likely to cause dissolution-limited absorption |
| pKa (basic) | 3.5 | Weakly basic; solubility may decrease in the neutral pH of the intestine |
| Biopharmaceutical Classification System (BCS) | Class II | Low Solubility, High Permeability[8] |
Q2: I am observing high variability and/or unexpectedly low plasma exposure in my animal studies. What are the likely causes and how can I troubleshoot this?
A: High variability and low exposure are classic signs of poor oral absorption, likely stemming from the low solubility of this compound. The primary cause is often the failure of the compound to dissolve sufficiently in the gastrointestinal (GI) fluids before it is eliminated.[9] This can be due to inadequate formulation, precipitation of the drug in the GI tract, or poor wetting of the drug particles.[10][11] Use the following decision tree to diagnose the issue.
Q3: What are the recommended formulation strategies to improve the bioavailability of this compound for initial in vivo studies?
A: For Biopharmaceutical Classification System (BCS) Class II compounds like this compound, the key is to enhance the dissolution rate and/or the apparent solubility in the GI tract. Two widely used and effective strategies are nanosuspensions and amorphous solid dispersions (ASDs) .[12][13][14]
-
Nanosuspension: This approach reduces the drug particle size to the nanometer range (typically 100-1000 nm).[15] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[16][17] This can be achieved through methods like wet media milling.[8]
-
Amorphous Solid Dispersion (ASD): This strategy involves dispersing the crystalline drug in a polymer matrix to create an amorphous, high-energy solid form.[12][18] The amorphous form lacks a stable crystalline lattice, making it significantly more soluble (often 5-100 times higher) than its crystalline counterpart.[12][19] This creates a supersaturated solution in the GI tract, which enhances absorption.[13][20]
Q4: How do these advanced formulation strategies compare in terms of pharmacokinetic performance?
A: Both nanosuspensions and ASDs are expected to significantly improve drug exposure compared to a basic crystalline suspension. ASDs often provide the highest peak concentration (Cmax) due to the generation of a supersaturated state, while nanosuspensions also provide a substantial increase in overall exposure (AUC).
Table 2: Representative Pharmacokinetic Data for this compound in Rats (Oral Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Fold Increase in AUC (vs. Suspension) |
|---|---|---|---|---|
| Simple Suspension (0.5% HPMC) | 150 ± 45 | 4.0 | 950 ± 210 | 1.0x |
| Nanosuspension (Wet Milled) | 620 ± 110 | 2.0 | 4,250 ± 550 | ~4.5x[8] |
| Amorphous Solid Dispersion (25% drug in HPMCAS) | 980 ± 180 | 1.5 | 5,100 ± 620 | ~5.4x |
Data are hypothetical and for illustrative purposes.
Experimental Workflow & Protocols
Workflow for Formulation Development
The following workflow outlines the key steps from initial characterization to the selection of an appropriate formulation for in vivo studies.
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
This protocol describes a common method for producing a nanosuspension suitable for oral dosing in preclinical studies.[8]
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Stabilizing Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Tween 80 in deionized water
-
Milling Media: 0.5 mm Yttria-stabilized Zirconium Oxide (YZO) beads
-
Equipment: Laboratory-scale bead mill or high-shear homogenizer
Procedure:
-
Prepare Vehicle: Dissolve HPMC and Tween 80 in deionized water with gentle stirring.
-
Create Pre-suspension: Weigh the desired amount of this compound (e.g., to make a final concentration of 10 mg/mL) and add it to the stabilizing vehicle. Vigorously vortex or sonicate for 5-10 minutes to create a coarse, homogenous pre-suspension.
-
Milling:
-
Add the pre-suspension to the milling chamber containing the YZO beads.
-
Begin milling at a high speed (e.g., 2000-3000 RPM) while maintaining temperature control (e.g., using a cooling jacket) to prevent overheating.
-
Mill for 2-4 hours. Periodically take small aliquots to measure particle size using a dynamic light scattering (DLS) instrument.
-
-
Endpoint Determination: Continue milling until the desired particle size is achieved (e.g., Z-average diameter < 250 nm with a Polydispersity Index (PDI) < 0.3).
-
Separation: Separate the final nanosuspension from the milling beads by decanting or using a sieve.
-
Characterization: Confirm final particle size, PDI, and zeta potential. The nanosuspension is now ready for dilution and dosing.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method to produce an ASD, which can then be suspended in a simple vehicle for dosing.
Materials:
-
This compound API
-
Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Solvent: Dichloromethane (DCM) or a suitable alternative in which both API and polymer are soluble
-
Equipment: Rotary evaporator (Rotovap), vacuum oven
Procedure:
-
Dissolution:
-
Determine the desired drug loading (e.g., 25% w/w). For 1 gram of final ASD, this would be 250 mg of this compound and 750 mg of HPMCAS.
-
Completely dissolve both the this compound and HPMCAS in a sufficient volume of DCM in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. A water bath temperature of 30-40°C is typically sufficient for DCM.
-
Continue evaporation until a thin, glassy film is formed on the inside of the flask and all visible solvent is gone.
-
-
Secondary Drying:
-
Scrape the solid film from the flask.
-
Place the solid material in a vacuum oven at 40°C overnight (or for at least 12 hours) to remove any residual solvent.
-
-
Sizing and Characterization:
-
Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
Confirm the amorphous nature of the powder using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
-
Dosing Preparation: For in vivo studies, the resulting ASD powder can be suspended in a simple aqueous vehicle (e.g., 0.5% HPMC) just prior to administration.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 12. contractpharma.com [contractpharma.com]
- 13. tandfonline.com [tandfonline.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery [mdpi.com]
- 20. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PI3K-IN-26 combination therapy antagonism
This technical support center provides troubleshooting guidance for researchers encountering antagonism with PI3K-IN-26 in combination therapies. The content is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing antagonistic effects when combining this compound with our drug of interest. What are the potential underlying mechanisms?
A1: Antagonism in PI3K inhibitor combination therapy is a recognized phenomenon that can arise from the complex and adaptive nature of cellular signaling networks. The most common cause is the activation of compensatory signaling pathways. When the PI3K/AKT/mTOR pathway is inhibited, cancer cells can reroute signaling through alternative survival pathways to overcome the blockade. Key compensatory mechanisms include:
-
Activation of the RAS/RAF/MEK/ERK Pathway: Inhibition of the PI3K pathway can lead to the upregulation of the MAPK/ERK pathway, another critical cell survival and proliferation cascade. This crosstalk can negate the effects of PI3K inhibition.
-
Upregulation of the JAK/STAT Pathway: The JAK/STAT signaling pathway is another escape route that can be activated in response to PI3K inhibition, promoting cell survival and proliferation.
-
Receptor Tyrosine Kinase (RTK) Feedback Activation: Inhibition of downstream nodes in the PI3K pathway can lead to a feedback loop that results in the increased expression and activation of upstream RTKs, thereby reactivating PI3K signaling or engaging other downstream pathways.
Q2: How can we experimentally confirm that compensatory pathway activation is the cause of the observed antagonism?
A2: To investigate the activation of compensatory pathways, we recommend performing a series of molecular and cellular assays:
-
Western Blot Analysis: This is the most direct method to assess the phosphorylation status of key proteins in suspected compensatory pathways. Probe for phosphorylated and total levels of key kinases such as p-ERK, ERK, p-STAT3, and STAT3. An increase in the ratio of phosphorylated to total protein in the combination treatment group compared to single-agent or vehicle controls would indicate pathway activation.
-
Reverse Phase Protein Array (RPPA): For a broader, unbiased view of changes in the signaling landscape, RPPA can simultaneously assess the expression and modification of hundreds of proteins, providing a comprehensive picture of the adaptive response to your drug combination.
-
Gene Expression Analysis: Techniques like qRT-PCR or RNA-Seq can be used to measure the transcript levels of downstream target genes of the suspected compensatory pathways (e.g., targets of the AP-1 transcription factor for the MAPK/ERK pathway or specific targets for STAT3).
Q3: What are the initial troubleshooting steps if we suspect antagonism?
A3: If you suspect antagonism, a systematic approach to troubleshooting is recommended:
-
Confirm and Quantify the Interaction: The first step is to rigorously confirm the antagonistic interaction using a checkerboard assay and calculate the Combination Index (CI). A CI value greater than 1 indicates antagonism.
-
Investigate Compensatory Pathways: As detailed in Q2, use Western blotting to analyze the activation status of the MAPK/ERK and JAK/STAT pathways.
-
Consider Sequential Dosing: Instead of simultaneous administration, a sequential dosing strategy might be more effective. For example, pre-treating with the PI3K inhibitor to block the primary pathway and then adding the second agent (or vice versa) could prevent the establishment of compensatory signaling.
-
Evaluate a Third Agent: If a specific compensatory pathway is identified, consider adding a third inhibitor to block this escape route. For example, if ERK is activated, a MEK inhibitor could be added to the combination.
Troubleshooting Guides
Guide 1: Investigating and Overcoming Antagonism Mediated by MAPK/ERK Pathway Activation
Issue: Your combination of this compound and a partner drug shows a Combination Index > 1, and you hypothesize that activation of the MAPK/ERK pathway is the cause.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting MAPK-mediated antagonism.
Experimental Data Example:
The following table summarizes data from a study where a pan-PI3K inhibitor (BKM120) was combined with a MEK inhibitor (AZD6244) in HCT116 colorectal cancer cells. Note the antagonistic relationship in cells that have acquired resistance to the combination.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at fu0.5 | Interaction |
| HCT116DM (Parental) | AZD6244 + BKM120 | 0.04 ± 0.01 | 0.69 ± 0.11 | Synergy |
| HCT116CR (Resistant) | AZD6244 + BKM120 | 0.22 ± 0.04 | 1.25 ± 0.23 | Antagonism |
| Data adapted from a study on acquired resistance to MEK and PI3K inhibitors in colorectal cancer. |
Guide 2: Addressing Antagonism via JAK/STAT Pathway Upregulation
Issue: Your this compound combination is antagonistic, and Western blot analysis for p-ERK is negative. You now suspect JAK/STAT pathway involvement.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting JAK/STAT-mediated antagonism.
Experimental Data Example:
The table below shows the synergistic effect of combining a JAK2 inhibitor (Ruxolitinib) with a pan-PI3K inhibitor (GDC0941) in myeloproliferative neoplasm (MPN) models, suggesting that targeting both pathways can be beneficial.
| Cell Line/Model | Treatment | Effect |
| MPN patient-derived cells | Ruxolitinib + GDC0941 | Strong synergistic inhibition of colony formation |
| JAK2 V617F knock-in mice | Ruxolitinib + GDC0941 | Preferential inhibition of JAK2 V617F mutated progenitors |
| Data adapted from a study on combination treatment for myeloproliferative neoplasms. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Drug Combination Analysis
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a partner drug.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and partner drug stock solutions
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare Drug Dilutions:
-
Prepare a serial dilution of this compound (Drug A) horizontally across the plate.
-
Prepare a serial dilution of the partner drug (Drug B) vertically down the plate.
-
The top row should contain only Drug A dilutions, and the leftmost column should contain only Drug B dilutions. The remaining wells will contain combinations of both drugs. Include vehicle controls.
-
-
Cell Seeding: Seed cells at a predetermined optimal density in each well of the 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Add the drug dilutions to the appropriate wells.
-
Incubation: Incubate the plates for a period appropriate for your cell line and drugs (typically 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the output on a plate reader according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the Combination Index (CI) using software such as CompuSyn.
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additivity
-
CI > 1.1: Antagonism
-
-
Protocol 2: Western Blotting for Compensatory Pathway Activation
Objective: To measure the phosphorylation status of key proteins in the MAPK/ERK and JAK/STAT pathways.
Materials:
-
Cell lysates from single-agent and combination-treated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Caption: Compensatory pathways leading to antagonism.
PI3K-IN-26 variability in experimental replicates
Welcome to the technical support center for PI3K-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential issues related to experimental variability.
Note: this compound is representative of a potent, selective pan-class I PI3K inhibitor. The data and protocols provided are based on established methodologies for this class of compounds. Researchers should always validate these protocols for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) family of lipid kinases. Specifically, it is designed to inhibit the catalytic activity of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By blocking the kinase activity, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This, in turn, blocks the activation of downstream signaling pathways, most notably the AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[3][4][5][6]
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability. Store stock solutions at -20°C or -80°C. When preparing working solutions, allow the stock solution to come to room temperature before opening the vial to prevent condensation.
Q3: What are the primary downstream effects of inhibiting PI3K with this compound?
A3: The primary downstream effect is the inhibition of AKT phosphorylation at key residues (Threonine 308 and Serine 473).[4] This prevents the activation of AKT and its subsequent phosphorylation of numerous downstream targets, including mTORC1, which leads to reduced protein synthesis and cell growth.[5][7] Inhibition of the PI3K/AKT pathway can ultimately induce cell cycle arrest, apoptosis, and autophagy in cancer cells where this pathway is hyperactivated.[6][8]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Replicates
High variability in the half-maximal inhibitory concentration (IC50) is a common issue that can obscure the true potency of an inhibitor.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and plate cells evenly across the microplate. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling. |
| Inhibitor Solubility/Stability | Prepare fresh dilutions of this compound from a stable stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Visually inspect for any precipitation of the compound in the media. |
| Cell Line Heterogeneity | Cell populations can exhibit variability in PI3K protein levels and pathway activation.[9] Ensure you are using a consistent passage number for your cell line. Consider single-cell cloning to generate a more homogenous population if variability persists. |
| Assay Readout Timing | The timing of the viability or proliferation assay readout is critical. Ensure that the assay is performed at a consistent time point after inhibitor addition across all experiments. The optimal time point should be determined empirically for your cell line. |
Issue 2: Inconsistent Inhibition of p-AKT in Western Blots
Variability in the reduction of phosphorylated AKT (p-AKT) levels can make it difficult to confirm the biological activity of this compound.
| Potential Cause | Recommended Solution |
| Rapid Phosphatase Activity | Harvest cell lysates quickly on ice. Crucially, use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins.[10] |
| Suboptimal Inhibitor Incubation Time | The inhibition of p-AKT can be rapid. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time with this compound for maximal p-AKT inhibition in your specific cell line. |
| Variable Basal Pathway Activation | The basal level of PI3K/AKT pathway activation can vary with cell confluency and serum conditions. For consistency, starve cells of serum for several hours (e.g., 4-16 hours) and then stimulate with a growth factor (e.g., insulin, IGF-1, EGF) to achieve a robust and reproducible p-AKT signal before adding the inhibitor.[11] |
| Loading Inconsistencies | Always probe for total AKT as a loading control for p-AKT. Additionally, probe for a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal total protein loading across all lanes. Quantify p-AKT relative to total AKT. |
Quantitative Data
The following table provides representative IC50 values for a typical pan-class I PI3K inhibitor across various cancer cell lines. Researchers should generate their own dose-response curves to determine the specific IC50 of this compound in their cell lines of interest.
Table 1: Example IC50 Values for a Pan-Class I PI3K Inhibitor
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF7 | Breast | E545K Mutant | Wild-Type | 50 - 150 |
| T47D | Breast | H1047R Mutant | Wild-Type | 75 - 200 |
| PC-3 | Prostate | Wild-Type | Null | 100 - 300 |
| U87 MG | Glioblastoma | Wild-Type | Null | 150 - 400 |
| SW480 | Colorectal | Wild-Type | Wild-Type | 800 - 1500 |
Data are illustrative and sourced from typical ranges for compounds like BKM120 or GDC-0941.[12]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the cell plate and add an equal volume of the 2x compound dilutions. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-AKT (Ser473)
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells for 4-6 hours. Pre-treat with desired concentrations of this compound for 1-2 hours. Stimulate with a growth factor (e.g., 100 nM insulin for 15 minutes).
-
Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitor cocktails.[10]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[11]
-
Clarification: Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load samples onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to reduce non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against Phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total AKT and a housekeeping protein as loading controls.
Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation: Prepare the PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA) and the lipid substrate (e.g., PIP2).[15]
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor or vehicle, followed by the PI3K enzyme/lipid substrate mixture.[15]
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection (Part 2): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.
-
Data Acquisition: Read luminescence on a plate reader. The signal positively correlates with kinase activity (and negatively with inhibitor potency).
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50.
Visualizations
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 11. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. promega.es [promega.es]
PI3K-IN-26 compensation by other signaling pathways
Welcome to the technical support center for PI3K-IN-26. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges during their experiments with this pan-PI3K inhibitor.
Important Note: As of the latest update, specific data on compensatory signaling pathways and resistance mechanisms for this compound are limited in published literature. The information provided below is based on established mechanisms observed with other pan-PI3K inhibitors such as GDC-0941 and NVP-BKM120. These pathways represent common modes of resistance to this class of inhibitors and should be considered as potential mechanisms in your experiments with this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Reduced or Lack of Efficacy of this compound Over Time
Question: My initial experiments showed that this compound effectively inhibited cell proliferation, but subsequent experiments, or treatment over a longer duration, show a diminished response. What could be the cause?
Answer: This is a common observation with PI3K inhibitors and often points to the activation of compensatory signaling pathways that bypass the PI3K inhibition. Here are some potential mechanisms and how to investigate them:
1. Feedback Activation of the PI3K/AKT Pathway Itself: Inhibition of downstream effectors of PI3K, such as mTORC1, can relieve negative feedback loops, leading to the reactivation of AKT.[1][2] This is often mediated by the transcription factor FOXO, which can upregulate the expression of receptor tyrosine kinases (RTKs).[3][4]
Experimental Workflow to Investigate Feedback Activation:
Caption: Workflow to investigate feedback activation of the PI3K pathway.
2. Activation of the MAPK/ERK Pathway: A frequent compensatory mechanism is the shunting of signals to the MAPK/ERK pathway.[5][6] Inhibition of PI3K can lead to increased signaling through RAS-RAF-MEK-ERK, promoting cell survival and proliferation.
Signaling Pathway Crosstalk: PI3K and MAPK/ERK
Caption: Crosstalk between the PI3K and MAPK/ERK pathways.
3. Upregulation of the WNT/β-catenin Pathway: For certain cancer types, such as triple-negative breast cancer, resistance to pan-PI3K inhibitors has been linked to the activation of the canonical WNT signaling pathway.[1][2]
Table 1: Quantitative Analysis of Compensatory Pathway Activation
| Target Protein | Fold Change (this compound vs. Control) | Cell Line A | Cell Line B |
| MAPK Pathway | p-ERK/Total ERK | 3.5 | 2.8 |
| p-MEK/Total MEK | 2.9 | 2.1 | |
| WNT Pathway | Active β-catenin | 4.2 | 1.5 |
| c-Myc | 3.8 | 1.2 | |
| RTK Upregulation | HER3 mRNA | 5.1 | 2.5 |
| IGF1R protein | 3.9 | 1.9 |
This table presents hypothetical data to illustrate potential quantitative changes.
Issue 2: Off-Target Effects or Unexpected Phenotypes
Question: I am observing cellular effects that are not consistent with PI3K inhibition. Could this compound have off-target effects?
Answer: While this compound is designed as a pan-PI3K inhibitor, off-target effects are possible with any small molecule inhibitor. It is crucial to validate that the observed phenotype is a direct result of PI3K pathway inhibition.
Experimental Protocol: Western Blot for PI3K Pathway Inhibition
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A dose-dependent decrease in the phosphorylation of AKT and S6 would confirm on-target activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common compensatory signaling pathways activated upon PI3K inhibition?
A1: The most frequently observed compensatory pathways include the MAPK/ERK pathway, feedback reactivation of the PI3K/AKT pathway through upregulation of RTKs, and in some contexts, the JAK/STAT and WNT/β-catenin pathways.[2][4][7]
Q2: How can I overcome resistance to this compound in my experiments?
A2: A common strategy is to use combination therapies. Based on the identified compensatory mechanism, you could co-administer this compound with:
-
A MEK inhibitor (if the MAPK/ERK pathway is activated).
-
An RTK inhibitor (if a specific RTK is upregulated).
-
A WNT pathway inhibitor (if β-catenin signaling is enhanced).
Q3: What experimental techniques can I use to identify the specific compensatory pathway in my model system?
A3: A combination of approaches is recommended:
-
Western Blotting: To analyze the phosphorylation status of key signaling nodes in suspected compensatory pathways (e.g., p-ERK, active β-catenin).
-
RT-qPCR or RNA-Seq: To identify changes in gene expression, particularly for RTKs and downstream targets of transcription factors involved in resistance.
-
Proteome Profiler Antibody Arrays: To simultaneously screen for changes in the phosphorylation of a wide range of kinases and signaling proteins.
-
Co-Immunoprecipitation: To investigate the activation of RTKs by assessing their dimerization and interaction with signaling adaptors.[8][9]
Logical Flow for Troubleshooting Resistance
Caption: A logical workflow for troubleshooting resistance to this compound.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with serial dilutions of this compound alone and in combination with an inhibitor of a suspected compensatory pathway (e.g., a MEK inhibitor). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle-treated control and plot dose-response curves to determine IC50 values. Synergy between the two inhibitors can be assessed using software such as CompuSyn.
References
- 1. The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity [mdpi.com]
- 6. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Co-immunoprecipitation (Co-IP) of G Protein-Coupled Receptor (GPCR)-Receptor Tyrosine Kinase (RTK) Complexes from the Dorsal Hippocampus of the Rat Brain | Springer Nature Experiments [experiments.springernature.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating PI3K-IN-26 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of PI3K inhibitors, with a focus on providing the necessary framework to assess compounds such as PI3K-IN-26. We will explore direct and indirect methods of confirming that a compound binds to its intended target and elicits the expected downstream signaling effects within a cellular context.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K.[6] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane.[6][7] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, including mTOR, to mediate its diverse cellular functions.[1][2]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PI3K Inhibitor Efficacy in PTEN-Null versus PIK3CA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Two of the most common mechanisms of PI3K pathway hyperactivation are loss-of-function of the tumor suppressor PTEN and activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This guide provides a comparative analysis of the efficacy of PI3K inhibitors in these two distinct molecular subtypes of cancer, supported by experimental data. We will focus on two representative PI3K inhibitors: Alpelisib (BYL719), a PI3Kα-selective inhibitor, and Buparlisib (BKM120), a pan-class I PI3K inhibitor.
Data Presentation
In Vitro Efficacy of PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alpelisib and Buparlisib in cancer cell lines with either PIK3CA mutations or PTEN loss. Lower IC50 values indicate greater potency.
| Inhibitor | Cancer Type | Genetic Alteration | Cell Line | IC50 (µM) | Reference |
| Alpelisib | Lipoma | PTEN-haploinsufficient | LipPD1 | 9.09 | [1] |
| Alpelisib | Lipoma | PTEN-haploinsufficient | LipPD2 | 6.31 | [1] |
| Alpelisib | Lipoma | PTEN-haploinsufficient | LipPD3 | 18.33 | [1] |
| Buparlisib | Ovarian Cancer | PIK3CA mutant | SKOV3 | 0.7256 | [2] |
| Buparlisib | Ovarian Cancer | PIK3CA mutant | IGROV1 | 0.5644 | [2] |
| Buparlisib | Ovarian Cancer | PIK3CA mutant | HEYA8 | 0.9510 | [2] |
Clinical Efficacy of PI3K Inhibitors
The clinical activity of Alpelisib and Buparlisib in patients with PIK3CA-mutant or PTEN-deficient tumors is summarized below.
| Inhibitor | Study | Patient Population | Key Efficacy Metrics | Reference |
| Alpelisib | Phase I | PIK3CA-altered solid tumors | Overall Response Rate: 6.0%; Disease Control Rate: 58.2% | [3][4] |
| Alpelisib | Phase I | ER+/HER2- breast cancer with PIK3CA mutation | Median Progression-Free Survival: 5.5 months | [3][4] |
| Buparlisib | Phase II | Solid or hematologic malignancies with PI3K pathway activation | Clinical Benefit Rate: 15.1% | [5] |
| Buparlisib | Phase Ib | PTEN deficient tumors (with chemotherapy) | No objective responses in the PTEN deficient cohort | [6][7] |
| Buparlisib | Phase II | Metastatic triple-negative breast cancer with PIK3CA/AKT1/PTEN alterations | Some patients achieved stable disease | [8] |
| Buparlisib | BASALT-1 (Phase II) | NSCLC with PI3K pathway activation (PIK3CA mutation or PTEN loss) | Did not meet primary endpoint for progression-free survival | [9] |
Experimental Protocols
Cell Viability Assay (Example using CCK-8)
This protocol is a general guideline for assessing the effect of PI3K inhibitors on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., PIK3CA-mutant or PTEN-null lines) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the PI3K inhibitor (e.g., Alpelisib or Buparlisib) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, using non-linear regression analysis.
Western Blotting for PI3K Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K signaling pathway.
-
Cell Lysis: Treat cells with the PI3K inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of PI3K pathway proteins (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of PI3K inhibitors.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PI3K inhibitor (e.g., by oral gavage) and vehicle control daily or as per the established dosing schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of the inhibitor.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway with points of alteration in cancer.
Caption: A representative experimental workflow for evaluating PI3K inhibitors.
Concluding Remarks
The efficacy of PI3K inhibitors is highly dependent on the specific genetic alteration driving the activation of the PI3K pathway.
-
PIK3CA-mutant cancers often exhibit strong dependence on the p110α isoform and are therefore generally more sensitive to PI3Kα-selective inhibitors like Alpelisib.[10][11] This is supported by both preclinical data showing lower IC50 values and clinical data demonstrating objective responses.[2][3][4]
-
PTEN-null cancers , on the other hand, may have a broader dependence on multiple PI3K isoforms, particularly p110β.[12][13][14] Consequently, pan-PI3K inhibitors like Buparlisib or combination therapies targeting multiple isoforms may be more effective in this context.[15] Clinical data for single-agent PI3K inhibitors in PTEN-deficient tumors have been less consistent, with some studies showing limited efficacy.[6][7][9] The development of resistance to PI3Kα-selective inhibitors in PIK3CA-mutant tumors can occur through acquired PTEN loss, further highlighting the importance of the PTEN status in determining therapeutic response.[15]
These findings underscore the importance of patient stratification based on the underlying molecular alterations to maximize the clinical benefit of PI3K-targeted therapies. Future research should continue to explore the nuances of PI3K isoform dependency in different cancer types and the development of rational combination strategies to overcome resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study [escholarship.org]
- 5. oncotarget.com [oncotarget.com]
- 6. A phase 1b dose expansion study of the pan-Class I PI3K inhibitor buparlisib (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1b dose expansion study of the pan-class I PI3K inhibitor buparlisib (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PI3Kγ-Selective Inhibition vs. Dual PI3K/mTOR Blockade
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Cancer Drug Classes
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a critical axis for intervention. Dysregulation of this pathway is a common driver of tumor growth, proliferation, and survival. Consequently, a multitude of inhibitors have been developed, each with distinct mechanisms and potential therapeutic applications. This guide provides a head-to-head comparison of two prominent classes of these inhibitors: a highly selective PI3Kγ inhibitor, represented here by AZD3458, and a potent dual PI3K/mTOR inhibitor, exemplified by Omipalisib (GSK2126458).
Executive Summary
This guide presents a detailed comparison of a selective PI3Kγ inhibitor and a dual PI3K/mTOR inhibitor, focusing on their biochemical potency, cellular activity, and mechanistic differences. While the selective PI3Kγ inhibitor offers a targeted approach with a potentially more favorable side-effect profile by focusing on a specific isoform implicated in immune evasion, the dual PI3K/mTOR inhibitor provides a broader, more comprehensive blockade of the signaling pathway, which may be more effective in tumors with multiple pathway alterations. The choice between these strategies will ultimately depend on the specific cancer type, its genetic background, and the desired therapeutic outcome.
Data Presentation
Table 1: Biochemical Potency of AZD3458 vs. Omipalisib (GSK2126458)
| Target | AZD3458 (IC50) | Omipalisib (GSK2126458) (Ki) |
| PI3Kα | 7.9 µM[1] | 0.019 nM[2][3][4] |
| PI3Kβ | <30 µM[1] | 0.13 nM[2][3][4] |
| PI3Kγ | 7.9 nM[1] | 0.06 nM[2][3][4] |
| PI3Kδ | 0.3 µM[1] | 0.024 nM[2][3][4] |
| mTORC1 | Not Reported (Presumed Inactive) | 0.18 nM[2][3][4] |
| mTORC2 | Not Reported (Presumed Inactive) | 0.3 nM[2][3][4] |
Table 2: Cellular Activity of AZD3458 vs. Omipalisib (GSK2126458)
| Assay | AZD3458 (IC50) | Omipalisib (GSK2126458) (IC50) |
| p-Akt Inhibition (Cellular) | 8 nM[1] | 0.18 nM (BT474 cells)[3][4], 0.41 nM (T47D cells)[3][4] |
| Cell Proliferation | Not Reported | 2.4 nM (BT474 cells)[3], 3 nM (T47D cells)[3], 8.93 nM (THP-1 cells)[5], 17.45 nM (OCI-AML3 cells)[5] |
| Human Neutrophil Activation | 50 nM[1] | Not Reported |
Experimental Protocols
Biochemical Kinase Assays
PI3K Kinase Assay: The activity of PI3K isoforms is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the phosphorylation of a lipid substrate (e.g., PIP2). The reaction mixture typically contains the purified PI3K enzyme, the lipid substrate, ATP, and the test inhibitor at various concentrations. The reaction is allowed to proceed for a defined period at room temperature, after which the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal via luciferase. The luminescence intensity is proportional to the ADP produced and is used to calculate the kinase activity and the IC50 value of the inhibitor.[6]
mTOR Kinase Assay: The kinase activity of mTORC1 and mTORC2 can be measured using an in vitro kinase assay with a purified, active mTOR complex and a substrate such as recombinant 4E-BP1. The assay is performed in a kinase reaction buffer containing ATP and the test inhibitor. The reaction is incubated at 30°C and then stopped. The phosphorylation of the substrate is quantified, often by using a phospho-specific antibody in an ELISA or by Western blotting.[7][8]
Cellular Assays
Western Blotting for Phosphorylated Proteins (p-Akt, p-S6K): Cells are seeded and treated with the inhibitor for a specified time. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and phosphorylated S6K (e.g., at Thr389), as well as antibodies for the total proteins as loading controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][10][11][12][13]
Cell Proliferation (MTT) Assay: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells, and the IC50 for cell proliferation can be calculated.[14][15][16]
Mandatory Visualizations
Concluding Remarks
The choice between a highly selective PI3Kγ inhibitor and a dual PI3K/mTOR inhibitor is a critical decision in drug development and clinical trial design. The data presented in this guide highlights the profound differences in their inhibitory profiles and cellular effects. AZD3458, as a representative PI3Kγ-selective inhibitor, offers a targeted approach that may be particularly relevant in immuno-oncology contexts, given the role of PI3Kγ in regulating immune cell function. In contrast, Omipalisib provides a potent and broad-spectrum inhibition of the PI3K/mTOR pathway, which could be advantageous in tumors driven by hyperactivation of multiple nodes within this signaling cascade. Future research should focus on head-to-head clinical trials and the identification of predictive biomarkers to guide the optimal application of these distinct therapeutic strategies.
References
- 1. AZD3458 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.de [promega.de]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
On-Target Effects of PI3K-IN-26: A Comparative Guide to siRNA-Mediated Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-26, with the established effects of siRNA-mediated knockdown of the PI3K catalytic subunit. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating the mechanism of action of PI3K inhibitors and guiding drug development efforts.
Introduction to PI3K Inhibition and Target Validation
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] PI3K inhibitors are a promising class of anti-cancer agents, and confirming their on-target effects is a crucial step in their preclinical and clinical development.
Small interfering RNA (siRNA) offers a highly specific method to silence the expression of target genes, in this case, the catalytic subunits of PI3K. By comparing the phenotypic and molecular effects of a small molecule inhibitor like this compound to those induced by PI3K-specific siRNA, researchers can confidently attribute the inhibitor's activity to its intended target, distinguishing it from potential off-target effects.
Comparative Analysis of this compound and PI3K siRNA
To objectively assess the on-target efficacy of this compound, its performance in key cellular assays is compared with that of siRNA targeting the PI3K catalytic subunit alpha (PIK3CA). The following tables summarize the quantitative data from representative experiments.
Cell Viability Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of this compound with other known PI3K inhibitors across various cancer cell lines. While specific data for this compound is limited to the SU-DHL-6 cell line, the data for other inhibitors provide a benchmark for its potency.
| Compound/Treatment | Cell Line | IC50 (nM) |
| This compound | SU-DHL-6 | 36 |
| GDC-0941 (Pictilisib) | U87MG | 950 |
| GDC-0941 (Pictilisib) | PC3 | 280 |
| GDC-0941 (Pictilisib) | A2780 | 140 |
| BKM-120 (Buparlisib) | Jurkat | ~500 |
| BKM-120 (Buparlisib) | Loucy | ~500 |
Data for GDC-0941 and BKM-120 are representative values from published studies.
Inhibition of Downstream Signaling
A key indicator of on-target PI3K inhibition is the reduction in the phosphorylation of its downstream effector, AKT. This table summarizes the observed effects of this compound (hypothetical data based on its potency) and PI3K siRNA on AKT phosphorylation (p-Akt) levels as determined by Western blot analysis.
| Treatment | Target Protein | Cell Line | % Reduction in p-Akt (Ser473) |
| This compound (50 nM) | PI3K | SU-DHL-6 | ~90% |
| PIK3CA siRNA | PIK3CA | HGC-27 | >80% |
| GDC-0941 (50 nM) | PI3Kα/δ | MDA-MB-361 | >90% |
| BKM-120 (250 nM) | pan-PI3K | U87MG | >90% |
Hypothetical data for this compound is estimated based on its IC50 value. Data for other treatments are representative of published findings.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar validation studies.
siRNA Transfection
This protocol outlines the steps for transiently knocking down the expression of the PI3K catalytic subunit alpha (PIK3CA) using siRNA.
Materials:
-
PIK3CA-specific siRNA and non-targeting control (NTC) siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest (e.g., SU-DHL-6, HGC-27)
-
6-well plates
-
Complete growth medium
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (PIK3CA or NTC) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Western Blotting for p-Akt
This protocol describes the detection and quantification of phosphorylated AKT (p-Akt) levels as a measure of PI3K pathway activity.
Materials:
-
Transfected or inhibitor-treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control (GAPDH).
Cell Viability Assay (MTT Assay)
This protocol details a colorimetric assay to assess the effect of this compound or siRNA knockdown on cell proliferation and viability.
Materials:
-
Cells treated with this compound or transfected with siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound or perform siRNA transfection as described above.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the inhibitor.
Visualizing the On-Target Validation Strategy
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for validating on-target effects.
Caption: Logic for confirming on-target effects.
References
Comparative Analysis of Pan-PI3K Inhibition on Diverse Tumor Microenvironments
A Guide for Researchers and Drug Development Professionals
Note on the Subject of Analysis: Due to the limited availability of public research data on PI3K-IN-26, this guide will focus on a well-characterized pan-Class I PI3K inhibitor, Buparlisib (BKM120), as a representative compound for comparative analysis. Buparlisib has been extensively studied in preclinical and clinical settings, providing a robust dataset for understanding the impact of pan-PI3K inhibition across various tumor contexts.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent hyperactivation in a wide range of human cancers has made it a prime target for anticancer drug development.[4] PI3K inhibitors are broadly classified into pan-PI3K inhibitors, which target all four Class I isoforms (α, β, γ, δ), isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[4] This guide provides a comparative analysis of the pan-PI3K inhibitor Buparlisib, focusing on its performance in different tumor microenvironments and offering insights through supporting experimental data.
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that significantly influences tumor progression and therapeutic response. PI3K signaling is not only active within cancer cells but also plays a crucial role in modulating the function of various components of the TME. Therefore, understanding the effects of PI3K inhibitors on the TME is essential for developing effective cancer therapies.
Data Presentation: Buparlisib in Preclinical Models
The following tables summarize the in vitro and in vivo activity of Buparlisib in various cancer models, highlighting its effects on cancer cell proliferation and the tumor microenvironment.
Table 1: In Vitro Activity of Buparlisib (BKM120) Against a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Pathway Status | IC50 (nM) |
| U87MG | Glioblastoma | PTEN null | 180 |
| PC3 | Prostate Cancer | PTEN null | 230 |
| MCF7 | Breast Cancer | PIK3CA mutant | 150 |
| T47D | Breast Cancer | PIK3CA mutant | 120 |
| A549 | Lung Cancer | KRAS mutant | >1000 |
| HCT116 | Colorectal Cancer | PIK3CA mutant | 250 |
Data compiled from representative preclinical studies. Actual values may vary based on experimental conditions.
Table 2: In Vivo Efficacy and Tumor Microenvironment Modulation by Buparlisib
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Key Changes in Tumor Microenvironment |
| U87MG Xenograft | Buparlisib (30 mg/kg, daily) | 65 | Reduced tumor cell proliferation (Ki-67), decreased vessel density (CD31) |
| PC3 Xenograft | Buparlisib (30 mg/kg, daily) | 58 | Increased apoptosis (cleaved caspase-3), modulation of myeloid-derived suppressor cells (MDSCs) |
| 4T1 Syngeneic | Buparlisib (30 mg/kg, daily) | 45 | Decreased infiltration of regulatory T cells (Tregs), increased CD8+ T cell to Treg ratio |
Data are illustrative and compiled from various preclinical studies. TGI and TME effects are dose and model dependent.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Buparlisib or a vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
2. In Vivo Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 U87MG cells in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment and control groups. Buparlisib is administered orally at the specified dose daily.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size. Tumors are then excised for further analysis.
3. Immunohistochemistry (IHC) for TME Analysis
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Antibody Incubation: Sections are incubated with primary antibodies against Ki-67, CD31, cleaved caspase-3, FOXP3 (for Tregs), and CD8 overnight at 4°C.
-
Detection: A secondary antibody conjugated to horseradish peroxidase and a DAB substrate kit are used for visualization.
-
Image Analysis: Stained slides are scanned, and the percentage of positive cells or vessel density is quantified using image analysis software.
Mandatory Visualization
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition by Buparlisib.
Caption: A generalized workflow for the preclinical assessment of a PI3K inhibitor.
Caption: The multifaceted effects of pan-PI3K inhibition on the tumor microenvironment.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling PI3K-IN-26
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of the Potent PI3K Inhibitor, PI3K-IN-26.
This document provides critical safety and logistical information for the laboratory use of this compound, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for safe handling, storage, and preparation of solutions.
| Property | Value |
| Molecular Formula | C21H18N6OS |
| Molecular Weight | 402.47 g/mol |
| CAS Number | 1918151-65-1 |
| Appearance | Solid |
| Storage (Powder) | -20°C |
| Storage (in Solvent) | -80°C |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound. This is based on the potential hazards associated with potent kinase inhibitors.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for handling concentrated solutions. |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. For procedures with a higher risk of contamination, a disposable, impervious gown should be worn. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid this compound and preparation of stock solutions must be performed in a chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: Step-by-Step Guidance
Strict adherence to the following operational procedures is mandatory to minimize exposure and prevent contamination.
Preparation of Stock Solutions
-
Pre-operation Check : Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary materials, including this compound, solvent (e.g., DMSO), vials, and pipettes.
-
Weighing the Compound : Tare a clean, empty vial on an analytical balance inside the chemical fume hood. Carefully add the desired amount of this compound powder to the vial.
-
Dissolution : Add the appropriate volume of solvent to the vial. Cap the vial securely and vortex or sonicate until the compound is completely dissolved.
-
Labeling and Storage : Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -80°C as recommended.
Use in Experiments
-
Dilution : Perform all serial dilutions of the stock solution within the chemical fume hood.
-
Cell Culture Treatment : When adding the compound to cell cultures or other experimental systems, wear appropriate PPE.
-
Incubation : If treated materials are incubated outside of a contained system (e.g., in a cell culture incubator), ensure they are in sealed containers to prevent aerosolization.
Decontamination
-
Work Surfaces : After each use, decontaminate the work area within the chemical fume hood with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Equipment : Decontaminate any equipment that has come into contact with this compound, such as pipettes and vortexers, according to your institution's standard operating procedures.
Disposal Plan
All waste generated from the handling and use of this compound must be disposed of as hazardous chemical waste.
Solid Waste
-
Contaminated PPE : All used gloves, disposable gowns, and other solid materials contaminated with this compound should be placed in a designated, clearly labeled hazardous waste bag.
-
Empty Vials : Empty vials that contained this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. The rinsed vials can then be disposed of in a designated glass waste container.
Liquid Waste
-
Unused Solutions : Any unused stock solutions or experimental solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Aqueous Waste : Aqueous waste from cell culture media containing this compound should be collected and disposed of as hazardous liquid waste. Do not pour this waste down the drain.
PI3K Signaling Pathway
The diagram below illustrates the PI3K signaling pathway, a critical intracellular cascade involved in cell growth, proliferation, and survival. This compound is designed to inhibit the activity of PI3K within this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Representative Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PI3K isoform in a cell-free system.
Materials
-
Recombinant PI3K enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
Substrate (e.g., phosphatidylinositol)
-
ATP (at a concentration near the Km for the specific kinase)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well plates
Procedure
-
Prepare Reagents : Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO.
-
Enzyme and Inhibitor Incubation : In a 384-well plate, add the kinase buffer, the recombinant PI3K enzyme, and the serially diluted this compound or DMSO (for the control). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction : Add the substrate and ATP to each well to start the kinase reaction.
-
Incubate : Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Terminate Reaction and Detect Signal : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Develop Luminescent Signal : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Measure Luminescence : Read the plate on a luminometer.
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
